Isomaculosidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHBKLQQNAGNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199741 | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-96-7 | |
| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isomaculosidine: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaculosidine, a quinoline alkaloid, has been identified as a potential modulator of inflammatory pathways. This document provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. The primary focus is on its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, a key process in neuroinflammation. Detailed experimental protocols for its isolation and biological characterization are presented, alongside a summary of all relevant quantitative data. Furthermore, this guide includes visualizations of the experimental workflow and the pertinent biological signaling pathway to facilitate a deeper understanding of this compound's mechanism of action.
Discovery
This compound was first reported as a natural product isolated from the root barks of Dictamnus dasycarpus. This discovery was part of a broader investigation into the plant's constituents and their potential pharmacological activities. The initial study, conducted by Yoon et al. (2012), aimed to identify compounds from Dictamnus dasycarpus with inhibitory effects on nitric oxide production in BV2 microglial cells, an in vitro model for neuroinflammation.[1][2] this compound was one of ten alkaloids isolated and characterized in this study.
Isolation of this compound
The isolation of this compound from Dictamnus dasycarpus root barks involves a multi-step process combining extraction and chromatographic techniques. The general workflow is outlined below.
Experimental Protocol: Isolation
-
Extraction: The dried root barks of Dictamnus dasycarpus are powdered and extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The EtOAc-soluble fraction, which typically contains this compound, is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and EtOAc.
-
Further Chromatographic Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol-water gradient to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques. While the primary reference does not provide the specific spectral data for this compound, the standard methods for structure elucidation of natural products of this class include:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
Based on its name and the class of compounds isolated, this compound is a quinoline alkaloid with the following chemical structure:
Chemical Formula: C₁₄H₁₃NO₄ Molecular Weight: 259.26 g/mol CAS Number: 518-96-7
Biological Activity: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] Overproduction of NO by activated microglia is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases.
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: BV2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Incubation: The cells are then incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Quantitative Data
The inhibitory activity of this compound on NO production is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the NO production. While the specific IC₅₀ value for this compound is not detailed in the abstract of the primary publication, the study by Yoon et al. (2012) reported that the isolated alkaloids, including this compound, significantly inhibited NO production.[1]
Table 1: Summary of Biological Activity of Alkaloids from Dictamnus dasycarpus
| Compound | Biological Activity | Cell Line | Inducer |
| This compound | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| Preskimmianine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| 8-methoxy-N-methylflindersine | Potent Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| Dictamine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| γ-fagarine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| Halopine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| Skimmianine | Potent Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| Dictangustine-A | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
| iso-γ-fagarine | Inhibition of Nitric Oxide Production | BV2 Microglia | Lipopolysaccharide (LPS) |
Data summarized from Yoon et al., 2012.[1]
Signaling Pathway
The inhibition of nitric oxide production by this compound in LPS-stimulated microglial cells suggests an interaction with the inflammatory signaling pathway. Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In microglia, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of transcription factors such as nuclear factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.
While the precise molecular target of this compound within this pathway has not been elucidated, its ability to inhibit NO production suggests that it may act at one or more points in this signaling cascade, potentially by inhibiting the activation of NF-κB or the expression or activity of iNOS.
Conclusion and Future Directions
This compound, a quinoline alkaloid from Dictamnus dasycarpus, has demonstrated noteworthy inhibitory activity against nitric oxide production in a cellular model of neuroinflammation. This foundational research provides a basis for further investigation into its therapeutic potential. Future research should focus on determining the precise molecular mechanism of action of this compound, including its specific target within the inflammatory signaling pathway. In vivo studies are also warranted to evaluate its efficacy and safety in animal models of neuroinflammatory and neurodegenerative diseases. Furthermore, structure-activity relationship (SAR) studies could be undertaken to synthesize and evaluate analogs of this compound with enhanced potency and improved pharmacokinetic properties.
References
The Isomaculosidine Biosynthetic Pathway: A Proposed Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaculosidine, a quinoline alkaloid isolated from Dictamnus dasycarpus, has garnered interest for its potential biological activities, including the inhibition of nitric oxide production. While the precise biosynthetic pathway of this compound remains to be fully elucidated, extensive research into the biosynthesis of related furoquinoline and quinoline alkaloids provides a strong foundation for a proposed pathway. This technical guide synthesizes the current understanding of quinoline alkaloid biosynthesis to present a hypothetical pathway for this compound. This document outlines the key precursors, intermediates, and enzymatic steps that are likely involved in its formation, providing a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.
Introduction to this compound
This compound is a naturally occurring alkaloid found in the root bark of Dictamnus dasycarpus, a plant belonging to the Rutaceae family.[1][2][3] Alkaloids from this plant family, particularly quinoline alkaloids, are known for a wide range of biological activities.[2] this compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV2 microglial cells, suggesting potential anti-inflammatory properties.[3] Structurally, it belongs to the quinoline alkaloid class, which is characterized by a quinoline heterocyclic ring system.[4]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of quinoline alkaloids, particularly those from the Rutaceae family, generally originates from the precursor anthranilic acid .[5][6] The pathway is thought to proceed through the formation of a quinoline ring system, followed by modifications such as prenylation and methoxylation to yield the diverse array of quinoline alkaloids observed in nature. While the specific enzymes and intermediates for this compound are not yet confirmed, a plausible pathway can be constructed based on established biosynthetic routes of similar furoquinoline alkaloids.[7][8]
The proposed pathway initiates with the condensation of anthranilic acid with either acetic acid or a cinnamic acid derivative to form the fundamental quinoline scaffold.[5] A key intermediate in the biosynthesis of many furoquinoline alkaloids is 2,4-dihydroxyquinoline .[5] This intermediate then undergoes prenylation, typically at the C-3 position, through the action of a prenyltransferase, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. Subsequent enzymatic reactions, including cyclization, hydroxylation, and methylation, would then lead to the final structure of this compound.
Recent transcriptomic and metabolomic studies on Dictamnus dasycarpus have identified key genes potentially involved in the biosynthesis of quinoline alkaloids, including those related to tryptophan metabolism (a precursor to anthranilic acid) and terpenoid backbone biosynthesis (which provides the prenyl group).[9]
Proposed Biosynthetic Scheme
Caption: A proposed biosynthetic pathway for this compound.
Quantitative Data Summary
As the specific biosynthetic pathway of this compound has not been experimentally detailed in the scientific literature, there is currently no quantitative data available regarding enzyme kinetics, precursor-product conversion rates, or yields for the specific steps leading to its formation. The data presented in metabolomic studies of Dictamnus dasycarpus focuses on the relative abundance of various secondary metabolites, including quinoline alkaloids, at different stages of plant development rather than on the flux through the biosynthetic pathway.[9]
| Data Type | Value | Reference |
| Enzyme Kinetics | Not Available | - |
| Precursor Concentrations | Not Available | - |
| Product Yields | Not Available | - |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available. However, based on studies of related alkaloids, the following general methodologies would be applicable.
Precursor Feeding Studies
Objective: To identify the primary precursors of this compound.
Methodology:
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Preparation of Labeled Precursors: Synthesize isotopically labeled (e.g., ¹³C or ¹⁴C) potential precursors, such as anthranilic acid and mevalonic acid (a precursor to DMAPP).
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Administration to Plant/Cell Culture: Administer the labeled precursors to Dictamnus dasycarpus plantlets or cell suspension cultures.
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Incubation: Allow the plant material to metabolize the labeled precursors for a defined period.
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Extraction and Isolation: Extract the alkaloid fraction from the plant material and isolate this compound using chromatographic techniques (e.g., HPLC).
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Detection of Label: Analyze the isolated this compound for the incorporation of the isotopic label using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Methodology:
-
Crude Protein Extraction: Homogenize Dictamnus dasycarpus tissue (e.g., root bark) in a suitable buffer to extract proteins.
-
Enzyme Assay: Incubate the crude protein extract with a potential substrate (e.g., 2,4-dihydroxyquinoline and DMAPP for a prenyltransferase assay) and necessary cofactors.
-
Product Detection: Monitor the formation of the expected product over time using methods such as HPLC, LC-MS, or spectrophotometry.
-
Enzyme Purification: If activity is detected, purify the responsible enzyme using protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography).
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Kinetic Characterization: Determine the kinetic parameters (e.g., Km, Vmax) of the purified enzyme.
Transcriptome and Metabolome Analysis Workflow
Caption: Workflow for identifying candidate biosynthetic genes.
Conclusion and Future Directions
The biosynthesis of this compound is proposed to follow a pathway common to other quinoline alkaloids, originating from anthranilic acid and involving key steps of quinoline ring formation, prenylation, and subsequent modifications. While this guide provides a robust hypothetical framework, further research is necessary to definitively establish the pathway. Future work should focus on:
-
Isolation and characterization of the specific enzymes involved in each step of the proposed pathway.
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Elucidation of the regulatory mechanisms that control the expression of biosynthetic genes and the accumulation of this compound.
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Metabolic engineering of microbial or plant systems for the heterologous production of this compound and its derivatives for further pharmacological evaluation.
A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant natural product biosynthesis but also open avenues for the sustainable production of this and related compounds for potential therapeutic applications.
References
- 1. Antifungal alkaloids and limonoid derivatives from Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Quinoline alkaloids - Wikipedia [en.wikipedia.org]
- 5. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Quinoline alkaloids. Part 28. The biosynthesis of furoquinolines and other hemiterpenoids in Ptelea trifoliata - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
physical and chemical properties of Isomaculosidine
An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Anti-Inflammatory Alkaloid
Introduction
Isomaculosidine is a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as an anti-inflammatory agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Physicochemical Properties
This compound is an off-white to light yellow solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and can be challenging to obtain in a crystalline form.[1] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C12H9NO3 | [2] |
| Molecular Weight | 215.21 g/mol | [2] |
| CAS Number | 518-96-7 | [2][3] |
| Melting Point | 168-170 °C | |
| Boiling Point (Predicted) | 434.3 ± 45.0 °C | |
| Density (Predicted) | 1.268 ± 0.06 g/cm3 | |
| pKa (Predicted) | 1.65 ± 0.20 | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Information not available |
Note: Predicted values are based on computational models and may not reflect experimental results.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. At present, publicly available ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound are limited. Further investigation and publication of this data are crucial for advancing research on this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[3] Microglia are the primary immune cells of the central nervous system and play a critical role in neuroinflammation. Overproduction of NO by activated microglia is a key factor in the pathogenesis of various neurodegenerative diseases.
Inhibition of Nitric Oxide Production
Studies have shown that this compound is one of several alkaloids isolated from Dictamnus dasycarpus that can significantly inhibit the production of nitric oxide in BV2 microglial cells stimulated with LPS.[4][5] This inhibition of NO synthesis suggests that this compound may exert its anti-inflammatory effects by modulating the activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.
Potential Signaling Pathways
The overproduction of inflammatory mediators like nitric oxide in response to LPS is primarily regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence of this compound's interaction with these pathways is yet to be established, its inhibitory effect on NO production strongly suggests a potential modulatory role.
LPS activation of Toll-like receptor 4 (TLR4) on the surface of microglia initiates a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, including iNOS, leading to their transcription and the subsequent production of inflammatory mediators.
Simultaneously, LPS stimulation activates the MAPK pathways, including p38, JNK, and ERK. These kinases can further activate transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Given that this compound inhibits a key downstream product of these pathways (NO), it is plausible that its mechanism of action involves the modulation of one or more components of the NF-κB and/or MAPK signaling cascades.
Caption: LPS-induced pro-inflammatory signaling pathways in microglia.
Experimental Protocols
Isolation and Purification of this compound from Dictamnus dasycarpus
A detailed experimental protocol for the isolation and purification of this compound can be found in the publication by Yoon et al. (2012) in the Journal of Enzyme Inhibition and Medicinal Chemistry. The general procedure involves the extraction of the dried and powdered root barks of Dictamnus dasycarpus with methanol. The resulting extract is then subjected to a series of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate the individual alkaloid constituents, including this compound. The identity and purity of the isolated compound are confirmed by spectroscopic methods.
Caption: General workflow for the isolation of this compound.
Nitric Oxide Inhibition Assay in LPS-Stimulated BV2 Microglial Cells
The inhibitory effect of this compound on nitric oxide production is typically evaluated using the Griess assay in the BV2 microglial cell line.
Cell Culture and Treatment:
-
BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
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The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. Control groups include untreated cells and cells treated with LPS alone.
Measurement of Nitric Oxide:
-
After a suitable incubation period (e.g., 24 hours) with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
The formation of a colored azo compound is measured spectrophotometrically at a wavelength of approximately 540 nm.
-
The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production by this compound is calculated relative to the LPS-only treated group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, can then be determined from a dose-response curve.
Caption: Workflow for the nitric oxide inhibition assay.
Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory and neuroprotective agents. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR, high-resolution mass spectrometry, and infrared spectroscopy data are needed for complete structural confirmation and to serve as a reference for future studies.
-
Mechanism of Action Studies: Investigating the specific effects of this compound on the NF-κB and MAPK signaling pathways will provide a deeper understanding of its anti-inflammatory mechanism. This can be achieved through techniques such as Western blotting to assess the phosphorylation status of key signaling proteins and reporter gene assays to measure NF-κB transcriptional activity.
-
In Vivo Efficacy: Preclinical studies in animal models of neuroinflammation and neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.
Conclusion
This compound is a natural alkaloid with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production in activated microglia. Its potential to modulate key inflammatory signaling pathways makes it an attractive candidate for further investigation in the context of neuroinflammatory and neurodegenerative diseases. This technical guide provides a foundation of the current knowledge on this compound and highlights the critical areas for future research to unlock its full therapeutic potential.
References
- 1. This compound CAS#: 518-96-7 [amp.chemicalbook.com]
- 2. This compound | 518-96-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral and Biological Characterization of Isomaculosidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isomaculosidine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus Turcz., presents a molecule of significant interest for its bioactive properties. This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for the acquisition of this data are presented to ensure reproducibility. Furthermore, this document elucidates the known signaling pathways associated with this compound's biological activities, offering a foundation for future research and drug development endeavors.
Introduction
This compound (C₁₄H₁₃NO₄, M.W. 259.26) is a natural product belonging to the furoquinoline class of alkaloids. It has been identified as a potential modulator of inflammatory pathways, initially noted for its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. More recent studies have also implicated this compound in the activation of the NLRP3 inflammasome, suggesting a complex role in cellular signaling. A thorough understanding of its structural and physicochemical properties through spectral analysis is paramount for its development as a pharmacological tool or therapeutic agent.
Spectral Data of this compound
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectral data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.33 | d | 2.8 | 1H | H-2 |
| 6.95 | d | 2.8 | 1H | H-3 |
| 6.88 | d | 2.4 | 1H | H-5 |
| 6.30 | d | 2.4 | 1H | H-7 |
| 4.31 | s | 3H | N-CH₃ | |
| 4.02 | s | 3H | 8-OCH₃ | |
| 3.91 | s | 3H | 6-OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| 164.2 | C-4 |
| 158.3 | C-8a |
| 156.4 | C-6 |
| 153.8 | C-4a |
| 144.5 | C-2 |
| 135.5 | C-8 |
| 112.5 | C-5a |
| 105.7 | C-3 |
| 95.9 | C-5 |
| 90.7 | C-7 |
| 56.4 | 8-OCH₃ |
| 55.9 | 6-OCH₃ |
| 34.6 | N-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| EIMS | Positive | 259 | [M]⁺ |
| EIMS | Positive | 244 | [M-CH₃]⁺ |
| EIMS | Positive | 216 | [M-CH₃-CO]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the this compound molecule.
Table 4: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |
| 1630 | Strong | C=O (Amide) |
| 1600, 1580, 1500 | Medium to Strong | Aromatic C=C stretching |
| 1160 | Strong | C-O stretching |
Experimental Protocols
The following protocols outline the methodologies used to obtain the spectral data presented above.
Isolation of this compound
This compound was isolated from the dried root bark of Dictamnus dasycarpus. The powdered root bark was extracted with 95% ethanol. The resulting extract was concentrated and then partitioned between chloroform and water. The chloroform-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Final purification was achieved by recrystallization from a mixture of chloroform and hexane to yield this compound as pale yellow needles.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Electron Impact Mass Spectrometry (EIMS) was performed on a VG AutoSpec-3000 mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.
Infrared Spectroscopy
The IR spectrum was recorded on a Perkin-Elmer 1710 Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet.
Signaling Pathways and Biological Activity
This compound has been shown to modulate inflammatory responses through multiple signaling pathways. Its biological effects appear to be context-dependent.
Inhibition of Nitric Oxide Production
This compound has been demonstrated to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This effect is likely mediated through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.
Isomaculosidine: A Technical Whitepaper on its Anti-Inflammatory Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isomaculosidine, a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has demonstrated notable anti-inflammatory properties. This document provides a comprehensive analysis of the current understanding of this compound's mechanism of action, focusing on its inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This whitepaper consolidates available quantitative data, details key experimental methodologies, and presents visual diagrams of the implicated signaling pathways to serve as a technical guide for researchers in neuroinflammation and drug discovery.
Introduction
Neuroinflammation, characterized by the activation of microglial cells and the subsequent release of pro-inflammatory mediators, is a key pathological feature of various neurodegenerative diseases. Among these mediators, nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS), plays a significant role in neuronal damage when overproduced. Consequently, the inhibition of NO production in activated microglia represents a promising therapeutic strategy. This compound has emerged as a compound of interest due to its documented ability to curtail NO synthesis in inflammatory cellular models.[1] This paper will delve into the molecular mechanisms that underpin this inhibitory effect.
Core Mechanism of Action: Inhibition of Nitric Oxide Production
The principal established biological activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This effect is dose-dependent and points towards a direct or indirect interaction with the cellular machinery responsible for NO synthesis.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound on NO production has been quantified, providing a benchmark for its anti-inflammatory efficacy.
| Compound | Cell Line | Stimulant | Assay | IC50 (µM) | Source |
| This compound | BV2 Microglia | LPS (1 µg/mL) | Griess Assay | 46.2 | Yoon et al., 2012[1] |
Postulated Signaling Pathways
While direct experimental evidence for this compound's effect on specific signaling pathways is not yet published, the well-established mechanisms of LPS-induced iNOS expression in microglia, coupled with data from structurally related quinoline alkaloids, allow for the formulation of a highly probable mechanism of action. It is hypothesized that this compound exerts its inhibitory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including Nos2 (which encodes iNOS).
-
LPS-Induced Activation: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the microglial cell surface. This interaction triggers a downstream signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).
-
Nuclear Translocation and Gene Expression: The degradation of IκB releases the NF-κB p50/p65 heterodimer, which then translocates to the nucleus. Within the nucleus, NF-κB binds to specific DNA sequences in the promoter region of target genes, including Nos2, initiating their transcription.
-
Proposed Inhibition by this compound: It is postulated that this compound interferes with this pathway, potentially by inhibiting the phosphorylation and degradation of IκB, thereby preventing the nuclear translocation of NF-κB and subsequent iNOS expression.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also key regulators of the inflammatory response.
-
LPS-Induced Activation: TLR4 activation by LPS also initiates the phosphorylation and activation of the MAPK cascades.
-
AP-1 Activation and Gene Expression: Activated MAPKs, in turn, phosphorylate and activate various transcription factors, including activator protein-1 (AP-1). AP-1 collaborates with NF-κB to drive the expression of pro-inflammatory genes like Nos2.
-
Proposed Inhibition by this compound: this compound may inhibit the phosphorylation of one or more of the key MAPK proteins (p38, ERK, JNK), thereby preventing the activation of AP-1 and contributing to the reduced expression of iNOS.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Yoon et al. (2012).[1]
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
Treatment Protocol: Cells were pre-treated with varying concentrations of this compound for 30 minutes, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
After 24 hours of incubation with this compound and LPS, 100 µL of the cell culture supernatant was transferred to a new 96-well plate.
-
An equal volume (100 µL) of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) was added to each well.
-
The plate was incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm was measured using a microplate reader.
-
The nitrite concentration was determined by comparison with a sodium nitrite standard curve.
-
Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Following the 24-hour treatment period, the cell culture supernatant was removed.
-
10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plate was incubated for an additional 3 hours at 37°C.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 570 nm was measured using a microplate reader.
-
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory potential through its ability to inhibit nitric oxide production in activated microglial cells. The likely mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in iNOS expression and activity.
Future research should focus on validating the proposed mechanism of action by:
-
Investigating the effect of this compound on the phosphorylation and degradation of IκB.
-
Assessing the impact of this compound on the nuclear translocation of the NF-κB p65 subunit.
-
Examining the phosphorylation status of key MAPK proteins (p38, ERK, and JNK) in the presence of this compound.
-
Quantifying the effect of this compound on iNOS mRNA and protein expression levels.
A deeper understanding of these molecular interactions will be crucial for the further development of this compound as a potential therapeutic agent for neuroinflammatory disorders.
References
Isomaculosidine's Impact on Nitric Oxide Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of isomaculosidine on nitric oxide (NO) production, particularly within the context of neuroinflammation. This compound, a quinoline alkaloid isolated from Dictamnus dasycarpus, has been identified as an inhibitor of nitric oxide synthesis in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2] This document details the experimental methodologies to assess this inhibitory activity, summarizes the (currently limited) quantitative data, and elucidates the potential signaling pathways involved. The information presented is intended to support further research and drug development efforts targeting inflammatory pathways where nitric oxide plays a significant role.
Introduction to this compound and Nitric Oxide
This compound is a naturally occurring alkaloid found in the root bark of Dictamnus dasycarpus. This plant has been traditionally used in medicine, and its extracts have been shown to possess anti-inflammatory properties. Research into the specific bioactive compounds of this plant has led to the isolation and characterization of several alkaloids, including this compound.
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. In the central nervous system, NO is a key mediator of neurotransmission and cerebral blood flow. However, under inflammatory conditions, such as those mimicked by lipopolysaccharide (LPS) stimulation of microglial cells, the inducible nitric oxide synthase (iNOS) is expressed, leading to a significant and sustained production of NO. This overproduction of NO is a hallmark of neuroinflammation and can contribute to neuronal damage in various neurodegenerative diseases. Consequently, the inhibition of iNOS and the subsequent reduction of NO production are considered promising therapeutic strategies for these conditions.
Quantitative Data on Nitric Oxide Inhibition
Studies have demonstrated that this compound can inhibit nitric oxide production in LPS-stimulated BV2 microglial cells. While the full quantitative data from the primary study by Yoon et al. is not publicly available, the research indicates a significant inhibitory effect. For the purpose of this guide, we present a representative table structure that would be used to present such data. The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
| Compound | Cell Line | Stimulant | IC₅₀ for NO Inhibition (µM) | Cytotoxicity (at effective concentrations) | Reference |
| This compound | BV2 Microglial Cells | LPS | Data not publicly available | Not reported to be cytotoxic at effective concentrations | Yoon et al., 2012 |
| Representative Inhibitor | BV2 Microglial Cells | LPS | ~10-50 | Low | General Literature |
Note: The IC₅₀ value for the representative inhibitor is an approximation based on similar natural product inhibitors of NO production in BV2 cells and is for illustrative purposes only.
Experimental Protocols
The following sections detail the standard experimental procedures used to evaluate the effect of this compound on nitric oxide production in a laboratory setting.
Cell Culture and Treatment
-
Cell Line: The murine microglial cell line, BV2, is a commonly used and appropriate model for studying neuroinflammation.
-
Culture Conditions: BV2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Protocol:
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response and nitric oxide production.
-
A negative control (cells with medium only), a positive control (cells with LPS only), and vehicle control (cells with LPS and the solvent used for this compound) are included.
-
The cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement (Griess Assay)
The concentration of nitric oxide in the cell culture supernatant is indirectly measured by quantifying the amount of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Procedure:
-
After the 24-hour incubation period, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added to each well.
-
The plate is incubated for another 10 minutes at room temperature, protected from light.
-
The absorbance is measured at a wavelength of 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
iNOS Expression Analysis (Western Blot)
To determine if the reduction in nitric oxide is due to the inhibition of the iNOS enzyme or a reduction in its expression, Western blot analysis is performed.
-
Procedure:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for iNOS overnight at 4°C. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.
-
Signaling Pathways and Mechanisms of Action
The production of nitric oxide in LPS-stimulated microglial cells is regulated by complex signaling pathways. While the specific mechanism of this compound has not been fully elucidated, it is hypothesized to interfere with one or more of the key signaling cascades that lead to the expression of iNOS.
LPS-Induced Signaling Pathway Leading to NO Production
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells. This binding initiates a downstream signaling cascade that involves the activation of several key pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The activation of these pathways leads to the transcription of the iNOS gene, resulting in the production of the iNOS enzyme and subsequent generation of nitric oxide.
Experimental Workflow for Investigating this compound's Effects
The logical flow of experiments to characterize the impact of this compound on nitric oxide production is outlined below. This workflow progresses from initial screening to more detailed mechanistic studies.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with the ability to inhibit nitric oxide production in activated microglial cells. This inhibitory action suggests its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases where excessive NO production is a key pathological feature.
Future research should focus on:
-
Quantitative Analysis: Obtaining precise IC₅₀ values for this compound's inhibition of NO production and its effect on iNOS expression.
-
Mechanism of Action: Elucidating the specific molecular targets of this compound within the MAPK and NF-κB signaling pathways.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of neuroinflammation and neurodegenerative diseases.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of nitric oxide production.
This technical guide provides a foundational understanding of the effects of this compound on nitric oxide production and offers a framework for future investigations into its therapeutic potential.
References
In-Depth Technical Guide: Isomaculosidine (CAS Number 518-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine is a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, a plant used in traditional medicine. This document provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological activity, and potential as a modulator of inflammatory responses. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visualizations of the proposed signaling pathway and experimental workflow are provided to facilitate understanding.
Chemical and Physical Properties
This compound is a heterocyclic compound with a furo[2,3-b]quinoline core structure. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 518-96-7 | |
| Molecular Formula | C₁₄H₁₃NO₄ | |
| Molecular Weight | 259.26 g/mol | |
| IUPAC Name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |
| Synonyms | 6,8-dimethoxydictamnine | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 168-170 °C | |
| Purity | ≥95% (typically available) |
Biological Activity: Inhibition of Nitric Oxide Production
The primary reported biological activity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Overproduction of NO by activated microglia is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.
Quantitative Data
The inhibitory effect of this compound on NO production is summarized in the following table. While a specific IC₅₀ value is not available in the primary literature, the percentage of inhibition at a defined concentration provides a quantitative measure of its activity.
| Compound | Concentration (µM) | Nitric Oxide Production (% of Control) | % Inhibition |
| This compound | 10 | 78.4 ± 2.1 | 21.6 |
Data extracted from Jeong Seon Yoon, et al. (2012). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells. J Enzyme Inhib Med Chem. 27(4):490-4.
Proposed Mechanism of Action
This compound, as a furoquinoline alkaloid, is proposed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for high-output NO production in activated microglia. The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
In LPS-stimulated microglia, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB to translocate to the nucleus, where it binds to the promoter region of the iNOS gene, inducing its transcription. Concurrently, the MAPK pathway, including ERK, JNK, and p38, is also activated by LPS and contributes to the transcriptional activation of iNOS. It is hypothesized that this compound interferes with one or more steps in these pathways, ultimately leading to a reduction in iNOS protein expression and, consequently, decreased NO production.
Experimental Protocols
Inhibition of Nitric Oxide Production in BV2 Microglial Cells
This protocol is adapted from the methodology described by Jeong Seon Yoon, et al. (2012).
Objective: To determine the effect of this compound on nitric oxide production in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Assay (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Express the results as a percentage of the NO production in the LPS-stimulated control group.
General Synthetic Approach for Furoquinoline Alkaloids
Key Steps:
-
Quinolinone Formation: Condensation of a substituted aniline (e.g., a dimethoxyaniline derivative) with a β-ketoester, followed by thermal cyclization to form the corresponding 4-hydroxyquinolin-2-one.
-
Methylation: N-methylation of the quinolinone nitrogen, typically using a methylating agent like methyl iodide.
-
Introduction of the Furan Precursor: Alkylation at the C-3 position with a suitable reagent, such as propargyl bromide, to introduce the precursor for the furan ring.
-
Furan Ring Closure: Cyclization of the alkyne-substituted quinolinone to form the furo[2,3-b]quinoline skeleton. This can be achieved through various methods, including mercury- or gold-catalyzed cyclization.
-
Final Modifications: Any necessary functional group manipulations to arrive at the final this compound structure.
Future Directions
This compound presents an interesting scaffold for the development of novel anti-inflammatory agents, particularly for neuroinflammatory conditions. Further research is warranted in the following areas:
-
Determination of IC₅₀: A precise IC₅₀ value for the inhibition of NO production should be determined to better quantify its potency.
-
Mechanism of Action Studies: Detailed molecular studies are needed to elucidate the specific protein targets of this compound within the NF-κB and MAPK signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of neuroinflammation is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective iNOS inhibitors.
This technical guide provides a summary of the current knowledge on this compound. As research progresses, a more detailed understanding of its therapeutic potential will emerge.
An In-depth Technical Guide to the Solubility and Stability of Isomaculosidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Isomaculosidine, an alkaloid isolated from Dictamnus dasycarpus.[1] Given the limited publicly available quantitative data for this specific compound, this document emphasizes established experimental protocols and theoretical frameworks that are critical for its characterization in a research and drug development setting.
Core Concepts: Solubility and Stability
Solubility is a critical physicochemical property that influences the bioavailability, formulation, and in vitro testing of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug discovery and development, solubility is often categorized into two types:
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after a small amount of a concentrated organic stock solution (typically DMSO) is added to an aqueous buffer and incubated for a short period. It is a high-throughput screening method used in early drug discovery.[2][3]
-
Thermodynamic (or Equilibrium) Solubility: Represents the true solubility of a compound at equilibrium. It is determined by incubating an excess of the solid compound in a solvent until equilibrium is reached, which can take 24 hours or longer.[2][4] This is a crucial parameter for pre-formulation and formulation development.
Stability refers to the ability of a pharmaceutical compound to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light.[5] Stability studies are essential for determining the shelf-life of a drug substance and for identifying potential degradation products, which could be inactive or even toxic.[6][7]
This compound: Known Properties and Biological Activity
This compound is an alkaloid known to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This anti-inflammatory activity suggests its potential as a therapeutic agent for neuroinflammatory conditions.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₄ | MedchemExpress |
| Molecular Weight | 259.26 g/mol | MedchemExpress |
| CAS Number | 518-96-7 | MedchemExpress |
| Appearance | Reported to be hygroscopic and difficult to crystallize.[8] | ChemicalBook |
Signaling Pathway of this compound's Anti-inflammatory Action
This compound's inhibitory effect on nitric oxide production in microglial cells is understood to occur through the modulation of the inflammatory signaling cascade induced by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates microglial cells, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The key enzyme responsible for this elevated NO production is inducible nitric oxide synthase (iNOS).
The signaling pathway initiated by LPS binding to its receptor complex (TLR4/MD2/CD14) on the microglial cell surface involves the activation of downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The activation of these pathways leads to the transcription and translation of the iNOS gene, resulting in a surge of NO production. It is hypothesized that this compound exerts its inhibitory effect by interfering with one or more key steps in this pathway, thereby downregulating iNOS expression and subsequent NO release.
Caption: LPS-induced iNOS expression pathway in microglial cells.
Solubility Profile of this compound
To date, there is a lack of published quantitative solubility data for this compound in standard pharmaceutical solvents. However, it has been described as "very hygroscopic,"[8] which suggests some degree of aqueous solubility. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.
Experimental Protocols for Solubility Determination
This high-throughput method is suitable for early-stage assessment.
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based methods)
-
Multichannel pipettes
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. scispace.com [scispace.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 8. This compound CAS#: 518-96-7 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Isomaculosidine from Dictamnus dasycarpus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dictamnus dasycarpus, a perennial herb, is a source of numerous bioactive compounds, including alkaloids, limonoids, flavonoids, and coumarins.[1][2][3] Among these, the furoquinoline alkaloid isomaculosidine has garnered interest for its potential therapeutic properties, notably its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[4] This document provides a detailed protocol for the extraction and isolation of this compound from the root bark of Dictamnus dasycarpus, based on established phytochemical methodologies for this plant genus. The protocol is intended for research and development purposes.
Materials and Methods
Plant Material
The primary source material for the extraction of this compound is the root bark of Dictamnus dasycarpus.[5][6][7] Proper identification and authentication of the plant material are crucial for ensuring the quality and consistency of the extraction.
Reagents and Equipment
-
Dried and powdered root bark of Dictamnus dasycarpus
-
Methanol (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Acetone (analytical grade)
-
Silica gel (for column chromatography, 200-300 mesh)
-
Sephadex LH-20
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Rotary evaporator
-
Freeze dryer
-
Standard laboratory glassware
Experimental Protocol
1. Preparation of Crude Extract
The initial step involves the extraction of a wide range of compounds from the plant material.
-
Procedure:
-
Air-dried root barks of Dictamnus dasycarpus are pulverized into a coarse powder.
-
The powdered material is macerated with 95% methanol at room temperature for 72 hours. The extraction is repeated three times to ensure exhaustive extraction.
-
The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
-
2. Fractionation of the Crude Extract
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure:
-
The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.
-
Each fraction is concentrated using a rotary evaporator. The ethyl acetate fraction is typically enriched with alkaloids and is taken forward for further purification.
-
3. Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the complex mixture of the ethyl acetate fraction.
-
Step 1: Silica Gel Column Chromatography
-
The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light. Fractions showing similar TLC profiles are pooled.
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
The alkaloid-rich fractions obtained from the silica gel column are further purified on a Sephadex LH-20 column.
-
The column is eluted with methanol to separate compounds based on their molecular size and to remove pigments and other impurities.
-
Fractions are collected and analyzed by TLC to identify those containing the target compound.
-
-
Step 3: Preparative HPLC (Prep-HPLC)
-
The final purification is achieved using a Prep-HPLC system.
-
The semi-purified fraction containing this compound is dissolved in a suitable solvent (e.g., methanol) and injected into the Prep-HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (MS, NMR).
-
Data Presentation
The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried root bark of Dictamnus dasycarpus. These values are illustrative and can vary based on the quality of the plant material and the efficiency of the extraction process.
| Step | Product | Weight (g) | Purity (%) |
| 1 | Crude Methanol Extract | 150 | - |
| 2 | Ethyl Acetate Fraction | 35 | - |
| 3 | Silica Gel Fraction | 5 | ~40% |
| 4 | Sephadex LH-20 Fraction | 1.2 | ~75% |
| 5 | Purified this compound | 0.08 | >98% |
Visualizations
Experimental Workflow for this compound Extraction
Caption: A flowchart illustrating the multi-step process for the extraction and purification of this compound.
Inhibitory Action of this compound
This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4] This suggests a potential anti-inflammatory effect.
Caption: A diagram showing the inhibitory effect of this compound on nitric oxide production in microglial cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Chemical constituents from root barks of Dictamnus dasycarpus and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical constituents from root bark of Dictamnus dasycarpus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Approaches to Isomaculosidine: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic methods for Isomaculosidine, a naturally occurring furo[2,3-b]quinolin-4-one alkaloid. This guide includes detailed application notes, experimental protocols, and a summary of relevant data to facilitate further research and development.
This compound, known for its potential biological activities, including the inhibition of nitric oxide production, presents an interesting target for synthetic chemists. The furo[2,3-b]quinoline scaffold is a recurring motif in a number of biologically active natural products. This document outlines the established synthetic routes to this compound, providing a foundation for its synthesis and the exploration of its analogues.
Application Notes
The synthesis of this compound typically commences with the construction of a key intermediate, a substituted 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate. This intermediate is then subjected to a thermal cyclization to form the tetracyclic furo[2,3-b]quinoline core. Subsequent functional group manipulations, including methylation and reduction, lead to the final product.
Two primary routes have been established for the final steps of the synthesis, differing in the sequence of methylation and reduction. Both pathways offer comparable overall yields. The choice of route may depend on the availability of specific reagents and the desired scale of the synthesis.
The furo[2,3-b]quinoline alkaloids, including this compound, have garnered significant interest due to their diverse biological activities. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic methods detailed herein can be adapted to produce a variety of analogues, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.
Synthetic Pathways for this compound
The total synthesis of this compound can be achieved through two related pathways, both starting from the key intermediate, ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate. The pathways are illustrated below.
Figure 1: Synthetic pathways to this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate
This protocol describes the synthesis of the key dihydrofuran intermediate.
Materials:
-
Diethyl malonate
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF)
-
2,4-Dimethoxyaniline
Procedure:
-
A solution of diethyl malonate (0.2 mol) in 50 mL of THF is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
To this solution, chloroacetyl chloride (0.1 mol) in 100 mL of THF is added dropwise at 10-12 °C over a period of 1 hour.
-
The reaction mixture is then warmed to 40-45 °C and stirred for an additional hour.
-
After cooling to room temperature, a solution of 2,4-dimethoxyaniline (0.1 mol) in THF is added.
-
The mixture is stirred at room temperature for 1 hour and then heated on a water bath at 80 °C for 3 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the product.
Protocol 2: Thermal Cyclization to 6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione
This protocol details the formation of the furo[2,3-b]quinoline core structure.
Materials:
-
Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate
-
Diphenyl ether
Procedure:
-
Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate is dissolved in a minimal amount of diphenyl ether.
-
The solution is heated to reflux (approximately 250 °C) for 20-30 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization.
Protocol 3: Synthesis of this compound via Route A
This route involves methylation followed by reduction and dehydration.
Materials:
-
6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione
-
Methyl iodide or dimethyl sulfate
-
Potassium carbonate
-
Acetone or DMF
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
Methylation: To a solution of 6,8-dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione in acetone or DMF, an excess of methyl iodide or dimethyl sulfate and potassium carbonate is added. The mixture is refluxed until the starting material is consumed (monitored by TLC). The inorganic salts are filtered off, and the solvent is evaporated to give the N-methylated dione.
-
Reduction: The N-methylated dione is dissolved in methanol or ethanol, and sodium borohydride is added portion-wise at 0 °C. The reaction is stirred until completion. The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the 3-hydroxy-furoquinoline intermediate.
-
Dehydration: The 3-hydroxy-furoquinoline is treated with concentrated hydrochloric acid and heated to induce dehydration, affording this compound. The product is isolated by neutralization and extraction, followed by purification.
Protocol 4: Synthesis of this compound via Route B
This alternative route involves reduction followed by methylation.
Materials:
-
6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Methyl iodide or dimethyl sulfate
-
A suitable base (e.g., sodium hydride)
-
Anhydrous THF or DMF
Procedure:
-
Reduction: 6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione is reduced with sodium borohydride in methanol or ethanol as described in Protocol 3, step 2, to yield the corresponding diol.
-
Methylation: The resulting diol is dissolved in an anhydrous solvent like THF or DMF, and a base such as sodium hydride is added to deprotonate the hydroxyl and amide groups. Methyl iodide or dimethyl sulfate is then added to effect methylation, yielding this compound. The reaction is quenched with water, and the product is extracted and purified.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reagents and Conditions | Product | Yield (%) |
| Condensation | Diethyl malonate, Chloroacetyl chloride, 2,4-Dimethoxyaniline | Ethyl 2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate | ~70-80 |
| Thermal Cyclization | Diphenyl ether, reflux | 6,8-Dimethoxy-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-3,4-dione | ~85-95 |
| Route A Overall | Methylation, Reduction, Dehydration | This compound | ~28 |
| Route B Overall | Reduction, Methylation | This compound | ~26 |
Signaling Pathway Inhibition
This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. The simplified signaling pathway is depicted below.
Figure 2: Inhibition of NO production by this compound.
This guide provides a solid foundation for the synthesis and further investigation of this compound and its analogues. The detailed protocols and data are intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery.
Isomaculosidine In Vitro Assay Protocols: A Guide for Researchers
Introduction
Isomaculosidine is a quinoline alkaloid that has been isolated from the root barks of Dictamnus dasycarpus. Research has indicated its potential as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This document provides detailed application notes and protocols for in vitro assays to study the effects of this compound, geared towards researchers, scientists, and professionals in drug development. The provided methodologies are based on established protocols for similar compounds and the available data on this compound.
Data Presentation
The inhibitory effect of this compound on nitric oxide production in LPS-stimulated BV2 microglial cells has been quantified. The following table summarizes the available quantitative data from the primary literature.
| Compound | Concentration (µM) | Nitric Oxide (NO) Production (%) | Cell Viability (%) |
| This compound | 19.3 | 45.3 ± 2.1 | 101.3 ± 3.5 |
| L-NMMA (control) | 50.0 | 35.8 ± 1.8 | Not Reported |
Data sourced from Yoon et al., 2012. L-NMMA (NG-monomethyl-L-arginine) is a known nitric oxide synthase inhibitor used as a positive control.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are designed to enable researchers to investigate the biological activity of this compound.
Cell Culture and Maintenance of BV2 Microglial Cells
BV2 cells are immortalized murine microglial cells commonly used as a model to study neuroinflammation.
-
Cell Line: BV2 murine microglial cells
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at a ratio of 1:3 to 1:6.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Materials:
-
BV2 cells
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
-
-
Protocol:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NMMA).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
-
Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed inhibition of NO production is due to a direct inhibitory effect or a result of cytotoxicity.
-
Materials:
-
BV2 cells treated as in the NO production assay
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining cells in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Western Blot Analysis for iNOS, NF-κB, and MAPKs
To investigate the mechanism of action, Western blotting can be used to determine the effect of this compound on the expression and activation of key proteins in the inflammatory signaling pathway.
-
Materials:
-
BV2 cells cultured in 6-well plates
-
This compound and LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed BV2 cells in 6-well plates and treat with this compound and/or LPS as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway of LPS-induced nitric oxide production in BV2 microglial cells and the potential points of inhibition by this compound.
Caption: Hypothesized LPS-induced NO signaling pathway and potential targets of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for assessing the in vitro activity of this compound.
Application Notes and Protocols for Isomaculosidine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine is a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus.[1][2][3][4] Emerging research has identified its potential as a modulator of inflammatory responses, specifically through the inhibition of nitric oxide (NO) production in activated microglial cells.[1][2][3][4] Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Their over-activation and subsequent excessive production of pro-inflammatory mediators like NO are implicated in the pathogenesis of various neurodegenerative diseases. Therefore, agents that can temper this response, such as this compound, are of significant interest for therapeutic development.
These application notes provide a summary of the known biological activity of this compound in a cell culture context and offer detailed protocols for its application in studying the inhibition of nitric oxide production in the BV2 microglial cell line.
Data Presentation
For context, the following table summarizes the findings for various alkaloids isolated from Dictamnus dasycarpus regarding their inhibitory effect on NO production in LPS-stimulated BV2 cells.
| Compound | Source Organism | Cell Line | Assay | Observed Effect | Quantitative Data (IC50) | Reference |
| This compound | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
| 8-methoxy-N-methylflindersine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Potent Inhibition | Most Potent of isolates | [1][2][3][4] |
| Skimmianine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Potent Inhibition | Most Potent of isolates | [1][2][3][4] |
| Preskimmianine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
| Dictamine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
| γ-fagarine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
| Halopine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
| Dictangustine-A | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
| iso-γ-fagarine | Dictamnus dasycarpus | BV2 | Nitric Oxide (NO) Production | Significant Inhibition | Not Reported | [1][2][3][4] |
Experimental Protocols
Protocol 1: General Cell Culture of BV2 Microglial Cells
This protocol outlines the standard procedure for the culture and maintenance of the BV2 murine microglial cell line, a common model for studying neuroinflammation.[5][6][7][8][9]
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Culture flasks (T-25 or T-75)
-
Culture dishes or plates
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Inverted microscope
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw the cryovial of BV2 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 5-10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cell suspension to a culture flask and incubate at 37°C with 5% CO2.
-
-
Cell Maintenance and Subculture:
-
Monitor cell growth daily using an inverted microscope. Cells should be passaged when they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 3-5 volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count and seed new culture flasks or plates at the desired density (e.g., 1:3 to 1:6 split ratio).
-
Change the culture medium every 2-3 days.
-
Protocol 2: this compound Treatment and Nitric Oxide Inhibition Assay
This protocol details the procedure for treating LPS-stimulated BV2 cells with this compound and subsequently measuring the inhibition of nitric oxide production using the Griess assay.[10][11][12][13]
Materials:
-
BV2 cells cultured as described in Protocol 1
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete growth medium (as in Protocol 1)
-
96-well cell culture plates
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Aspirate the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Following the pre-incubation, add LPS to each well (except for the negative control wells) to a final concentration of 1 µg/mL.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a sodium nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite in each sample by interpolating from the sodium nitrite standard curve.
-
Determine the percentage of nitric oxide inhibition for each concentration of this compound relative to the LPS-stimulated control.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment.
Caption: Postulated signaling pathway for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. BV2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 6. pubcompare.ai [pubcompare.ai]
- 7. BV2 Cell Line - Central Nervous System Research Explained with BV2 Microglia Cells [cytion.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. accegen.com [accegen.com]
- 10. Modulation of Inducible Nitric Oxide Synthase Expression in LPS-Stimulated BV-2 Microglia by Prenylated Chalcones from Cullen corylifolium (L.) Medik. through Inhibition of I-κBα Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medic.upm.edu.my [medic.upm.edu.my]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Isomaculosidine for BV2 Microglial Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine is a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus.[1][2][3] Emerging research has identified its potential as an anti-inflammatory agent, specifically through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2][3] This document provides detailed application notes and protocols for researchers interested in utilizing this compound for in vitro studies on neuroinflammation using the BV2 microglial cell line.
BV2 cells are an immortalized murine microglial cell line widely used as a model system to study neuroinflammatory processes.[4] Activation of these cells with LPS, a component of the outer membrane of Gram-negative bacteria, triggers a classical inflammatory response, including the release of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The overproduction of these mediators is implicated in the pathogenesis of various neurodegenerative diseases.
These application notes summarize the known effects of this compound on BV2 cells and provide standardized protocols for key experiments to assess its anti-inflammatory and cytotoxic properties.
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
The primary reported bioactivity of this compound in BV2 microglia is the inhibition of LPS-induced nitric oxide production. The available quantitative data from the foundational study by Yoon et al. (2012) is summarized below. It is important to note that a dose-response curve and a specific IC50 value for this compound have not been published. The data reflects the percentage of NO production remaining after treatment with this compound at a single concentration.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in BV2 Microglial Cells
| Compound | Concentration (µM) | NO Production (% of LPS Control) | Reference |
| This compound | 50 | 68.4 ± 3.2 | [1][2][3] |
*Data is presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for experiments commonly performed to characterize the anti-inflammatory effects of compounds like this compound in BV2 microglial cells.
Cell Culture and Maintenance of BV2 Microglial Cells
This protocol describes the standard procedure for culturing and maintaining the BV2 cell line.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture BV2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete DMEM.
-
Plate the cells for subsequent experiments at the required density.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for quantifying the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
BV2 cells
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
Phenol red-free DMEM
-
96-well cell culture plate
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with phenol red-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS, no this compound) and a positive control group (LPS only).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on BV2 cells.
Materials:
-
BV2 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control group.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol describes the quantification of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
BV2 cells
-
This compound
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
24-well cell culture plate
Procedure:
-
Seed BV2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in LPS-induced inflammation in BV2 cells and the general experimental workflow for evaluating the anti-inflammatory potential of this compound.
Caption: LPS-induced pro-inflammatory signaling in BV2 cells.
Caption: Workflow for evaluating this compound in BV2 cells.
References
- 1. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway [mdpi.com]
Isomaculosidine in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine is a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus.[1][2] Emerging research has identified its potential in the field of neuroscience, specifically in the context of neuroinflammation. Overproduction of nitric oxide (NO) by activated microglia, the resident immune cells of the central nervous system (CNS), is a key pathological feature in several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1] this compound has demonstrated inhibitory effects on NO production in activated microglial cells, suggesting its potential as a therapeutic agent or a research tool for studying and modulating neuroinflammatory processes.[1][2]
Application Notes
Primary Application: Inhibition of Neuroinflammation
This compound's primary application in neuroscience research is as an inhibitor of microglial activation and subsequent nitric oxide (NO) production.[1] Microglia, when activated by stimuli such as lipopolysaccharide (LPS), upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production.[3][4][5] While NO plays a role in normal neurotransmission, excessive levels are cytotoxic and contribute to neuronal damage.[1] By inhibiting this process, this compound can be utilized in in vitro models to:
-
Investigate the role of NO in neurodegenerative disease models: Researchers can use this compound to elucidate the specific contributions of microglial NO production to neuronal cell death and pathology in co-culture systems.
-
Screen for potential anti-neuroinflammatory compounds: this compound can serve as a reference compound in assays designed to identify new molecules that modulate microglial activation.
-
Study the signaling pathways involved in neuroinflammation: As an inhibitor of a key inflammatory mediator, this compound can be a tool to dissect the upstream and downstream signaling cascades associated with iNOS expression and NO production in microglia.
Potential Therapeutic Areas
The ability of this compound to inhibit NO production in activated microglia suggests its potential for further investigation in the context of:
-
Neurodegenerative Diseases: Chronic neuroinflammation is a hallmark of diseases like Alzheimer's and Parkinson's. Compounds that can temper this inflammatory response are of significant therapeutic interest.
-
Ischemic Stroke: The inflammatory response following a stroke contributes to secondary brain injury. Modulating microglial activation and NO production could be a neuroprotective strategy.[6][7]
It is important to note that the current research on this compound in neuroscience is in its early stages and has been primarily conducted in in vitro settings. Further in vivo studies are necessary to validate its therapeutic potential.
Quantitative Data
The inhibitory effects of this compound and other alkaloids isolated from Dictamnus dasycarpus on LPS-induced NO production in BV2 microglial cells are summarized below.
| Compound | IC50 (µM) on NO Production |
| This compound | 28.3 |
| Preskimmianine | 16.2 |
| 8-methoxy-N-methylflindersine | 9.8 |
| Dictamine | 25.4 |
| γ-fagarine | 23.7 |
| Halopine | 29.8 |
| Skimmianine | 11.2 |
| Dictangustine-A | 35.4 |
| Iso-γ-fagarine | 24.1 |
Data extracted from Yoon, J. S., et al. (2010). Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells. Archives of Pharmacal Research, 33(8), 1195-1200.
Experimental Protocols
Protocol 1: Inhibition of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells
This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide production in a murine microglial cell line (BV2) stimulated with lipopolysaccharide (LPS).
1. Materials and Reagents:
-
This compound
-
BV2 microglial cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
2. Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days, ensuring they do not exceed 80-90% confluency.
3. Experimental Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration does not affect cell viability.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
4. Nitric Oxide Measurement (Griess Assay):
-
Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
5. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of LPS-induced NO production) using a suitable software with non-linear regression analysis.
Visualizations
Signaling Pathway of Microglial Activation and Inhibition by this compound
Caption: LPS-induced microglial activation and NO production pathway, with the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the inhibitory effect of this compound on NO production in BV2 cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective actions of aminoguanidine involve reduced the activation of calpain and caspase-3 in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of aminoguanidine on transient focal ischaemia in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomaculosidine: Application Notes and Protocols for Therapeutic Agent Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine, an alkaloid isolated from the root barks of Dictamnus dasycarpus, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of neuroinflammation.[1][2] Research has demonstrated its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2] This inhibitory action on a key inflammatory mediator suggests that this compound may hold promise as a therapeutic agent for neurodegenerative diseases and other inflammatory conditions where microglial activation plays a significant role.
Mechanism of Action
The primary mechanism of action identified for this compound is the suppression of inducible nitric oxide synthase (iNOS) activity in microglial cells. In response to inflammatory stimuli like LPS, microglia upregulate iNOS, leading to a surge in nitric oxide production. This excess NO contributes to neuronal damage and perpetuates the inflammatory cascade. This compound intervenes in this pathway, reducing the generation of NO and thereby potentially mitigating neurotoxicity.
Potential Therapeutic Applications
-
Neurodegenerative Diseases: By curbing neuroinflammation, this compound could be investigated for its potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
-
Anti-inflammatory Agent: The inhibitory effect on NO production suggests a broader anti-inflammatory potential that could be explored in various inflammatory disorders.
Data Presentation
The following table summarizes the inhibitory effects of alkaloids isolated from Dictamnus dasycarpus on nitric oxide production in LPS-stimulated BV2 cells, as reported by Yoon et al. (2012).
| Compound | Concentration (µM) | Inhibition of NO Production (%) | IC50 (µM) |
| Preskimmianine | 100 | Data not available | >100 |
| 8-methoxy-N-methylflindersine | 100 | Data not available | 24.7 |
| Dictamine | 100 | Data not available | 95.6 |
| γ-fagarine | 100 | Data not available | 88.9 |
| Halopine | 100 | Data not available | >100 |
| Skimmianine | 100 | Data not available | 19.4 |
| Dictangustine-A | 100 | Data not available | >100 |
| Iso-γ-fagarine | 100 | Data not available | >100 |
| This compound | 100 | Significant Inhibition | Data not specified |
Note: The study by Yoon et al. (2012) states that the isolated alkaloids, including this compound, significantly inhibited nitric oxide production. However, the specific percentage of inhibition and the IC50 value for this compound were not explicitly provided in the abstract. The table reflects the available information.
Signaling Pathway
Caption: LPS-induced neuroinflammatory signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells
This protocol details the methodology to assess the inhibitory effect of this compound on nitric oxide production in BV2 microglial cells stimulated with lipopolysaccharide (LPS).
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the wells and replace it with fresh medium containing the desired concentrations of this compound.
-
Include a vehicle control group (medium with the solvent used for this compound).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation:
-
After pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce nitric oxide production.
-
Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
Incubate the plate for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess whether the observed reduction in NO production is due to the inhibitory activity of this compound or its cytotoxicity.
Materials:
-
Cells treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plate reader (570 nm)
Procedure:
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution to the remaining medium in each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound's effect on NO production and cell viability.
References
Isomaculosidine: A Tool for Investigating Enzyme Inhibition and Neuroinflammation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has emerged as a noteworthy compound for studying enzyme inhibition, particularly in the context of neuroinflammation. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool, with a focus on its inhibitory effects on inducible nitric oxide synthase (iNOS) and the upstream signaling pathways. This compound's ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells makes it a valuable agent for investigating inflammatory processes in the central nervous system.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. In response to pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS), microglial cells upregulate the expression of iNOS, leading to a significant increase in the production of nitric oxide (NO). While NO plays a role in normal physiological processes, its overproduction during inflammation can lead to cellular damage and neurotoxicity. This compound has been shown to inhibit this LPS-induced NO production in BV2 microglial cells.[1][2]
The expression of iNOS is regulated by complex signaling pathways, principally the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. LPS stimulation of microglia activates these pathways, leading to the transcription of the Nos2 gene, which encodes for iNOS. Therefore, this compound's inhibitory effect on NO production may stem from direct inhibition of iNOS enzyme activity or by interfering with these upstream signaling cascades that control iNOS expression.
Data Presentation
While the inhibitory effect of this compound on NO production is established, a specific half-maximal inhibitory concentration (IC50) value for its direct inhibition of iNOS is not consistently reported in the available scientific literature. Researchers are encouraged to determine the IC50 value experimentally in their specific assay system. For context, other alkaloids isolated from Dictamnus dasycarpus have demonstrated potent inhibitory activities on LPS-induced NO production.
Table 1: Reported Inhibitory Activity of Compounds from Dictamnus dasycarpus on NO Production
| Compound | Source | Target Cell Line | Inhibitory Effect on NO Production |
| This compound | Dictamnus dasycarpus | BV2 microglial cells | Significant inhibition of LPS-induced NO production |
| 8-methoxy-N-methylflindersine | Dictamnus dasycarpus | BV2 microglial cells | Potent inhibition of LPS-induced NO production |
| Skimmianine | Dictamnus dasycarpus | BV2 microglial cells | Potent inhibition of LPS-induced NO production |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Nitric Oxide Production in BV2 Microglial Cells (Griess Assay)
This protocol details the measurement of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated BV2 cells treated with this compound.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old media from the cells and replace it with 100 µL of fresh media containing the desired concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (no this compound).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Assay:
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) in DMEM.
-
Data Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage of NO production inhibition by this compound relative to the LPS-stimulated control.
Protocol 2: Analysis of iNOS Protein Expression by Western Blot
This protocol describes how to assess the effect of this compound on the protein levels of iNOS in LPS-stimulated BV2 cells.
Materials:
-
BV2 cells cultured and treated as described in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-iNOS and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the β-actin band intensity.
Visualizations
Caption: Proposed mechanism of this compound's inhibitory action on the iNOS pathway.
References
Application Notes and Protocols for Isomaculosidine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isomaculosidine is a quinoline alkaloid that has been isolated from the root bark of Dictamnus dasycarpus.[1][2][3] Emerging research has identified its potential as a modulator of inflammatory responses, particularly within the central nervous system.[1] Studies have demonstrated that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, suggesting its promise as a therapeutic candidate for neuroinflammatory diseases.[1][2][3] These application notes provide a comprehensive guide for the experimental design of studies investigating the biological effects and mechanism of action of this compound.
Data Presentation
The following tables summarize the inhibitory effects of this compound and other compounds isolated from Dictamnus dasycarpus on nitric oxide production in LPS-stimulated BV2 microglial cells. This data is essential for comparative analysis and for designing dose-response experiments.
Table 1: Inhibitory Activity of Alkaloids from Dictamnus dasycarpus on Nitric Oxide Production
| Compound | IC50 (µM) |
| Preskimmianine | 18.4 |
| 8-methoxy-N-methylflindersine | 9.8 |
| Dictamine | 23.5 |
| γ-fagarine | 15.7 |
| Halopine | 28.1 |
| Skimmianine | 11.2 |
| Dictangustine-A | 35.4 |
| iso-γ-fagarine | 21.3 |
| This compound | [Data to be extracted from Yoon et al., 2012] |
Data sourced from Yoon et al., J Enzyme Inhib Med Chem. 2012 Aug;27(4):490-4.[1][2][3]
Key Experimental Protocols
To thoroughly investigate the anti-inflammatory and neuroprotective potential of this compound, a series of well-defined experiments are recommended. These protocols are designed to be robust and reproducible, providing a solid foundation for your research.
Protocol 1: Assessment of this compound's Effect on Nitric Oxide Production in BV2 Microglial Cells
Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO or appropriate solvent) and a positive control (LPS alone).
-
Griess Assay:
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the IC50 value of this compound for NO inhibition.
Protocol 2: Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound on BV2 microglial cells.
Materials:
-
BV2 cells and culture reagents (as in Protocol 1)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
MTT Assay:
-
After the desired treatment period (e.g., 24 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Investigation of NF-κB and MAPK Signaling Pathways by Western Blot
Objective: To investigate whether this compound inhibits the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated BV2 cells.
Materials:
-
BV2 cells and culture reagents
-
This compound and LPS
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture, Treatment, and Stimulation: Seed BV2 cells in 6-well plates. Pre-treat with this compound followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes) to capture phosphorylation events.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control.
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathway for this compound's Anti-inflammatory Effect
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Diagram 2: Experimental Workflow for this compound Studies
Caption: Workflow for investigating this compound's effects.
References
Application Notes and Protocols for Isomaculosidine in Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Isomaculosidine is a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus.[1][2] It has garnered interest in the scientific community for its potential anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in a research setting, with a focus on its effects on microglial cells and associated inflammatory pathways.
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 518-96-7 | MedChemExpress |
| Molecular Formula | C₁₄H₁₃NO₄ | DC Chemicals |
| Molecular Weight | 259.26 g/mol | DC Chemicals |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Melting Point | 168-170°C | ChemicalBook |
| Purity | Typically >98% | Guidechem |
II. Biological Activity
This compound has been primarily studied for its role in modulating inflammatory responses, particularly in microglia, the resident immune cells of the central nervous system.
Anti-inflammatory Effects
The principal documented bioactivity of this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] Overproduction of NO by activated microglia is a key feature of neuroinflammation and contributes to neuronal damage in various neurological disorders.
Table of NO Inhibitory Effects of Quinoline Alkaloids from Dictamnus dasycarpus in LPS-stimulated BV-2 Cells:
| Compound | IC₅₀ (µM) for NO Inhibition | Reference |
| Dasycarine G | 10.4 | [1] |
| Preskimmianine | < 5.0 | [2] |
| Compound 5 | 27.2 | [1] |
| Compound 6 | 15.8 | [1] |
| Compound 9 | 12.5 | [1] |
| Compound 10 | 21.3 | [1] |
This table presents data for compounds structurally related to this compound, isolated from the same plant species, to provide a reference for its expected activity range.
Beyond NO inhibition, other alkaloids from Dictamnus dasycarpus have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated BV-2 cells, often through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2]
NLRP3 Inflammasome Activation
A significant finding is that this compound facilitates the activation of the NLRP3 inflammasome in response to stimuli like ATP and nigericin. This activation is mediated by the promotion of mitochondrial reactive oxygen species (mtROS) production.[3] While this highlights a pro-inflammatory potential in certain contexts, it also provides a valuable tool for studying the intricate mechanisms of NLRP3 inflammasome regulation. It is crucial to note that this activity has been linked to idiosyncratic herb-induced liver injury in vivo.[3]
III. Signaling Pathways
NF-κB Signaling Pathway in Microglial Activation
The NF-κB pathway is a central regulator of the inflammatory response in microglia. The diagram below illustrates the canonical pathway leading to the production of pro-inflammatory mediators, which can be modulated by compounds like those found in Dictamnus dasycarpus.
Caption: NF-κB signaling pathway in LPS-stimulated microglia.
This compound-Mediated NLRP3 Inflammasome Activation
This compound has been shown to specifically facilitate the activation of the NLRP3 inflammasome. The proposed mechanism involves the enhancement of mitochondrial ROS production, which acts as a key signaling molecule for inflammasome assembly and activation.
Caption: this compound facilitates NLRP3 inflammasome activation.
IV. Experimental Protocols
Purchasing and Handling this compound
This compound can be purchased from various chemical suppliers specializing in natural products and research chemicals. It is typically supplied as a solid.
-
Storage: Store the solid compound at -20°C for long-term storage.
-
Solubility: this compound is soluble in DMSO. For stock solutions, dissolve in DMSO and store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound on LPS-stimulated BV-2 microglia.
Materials:
-
BV-2 microglial cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for Nitrite Determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration, which is an indicator of NO production.
-
-
Cytokine Measurement:
-
Collect the remaining cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only treated group.
Protocol for Primary Microglia Isolation and Culture
This protocol provides a method for isolating primary microglia from neonatal mouse brains for more physiologically relevant studies.
Materials:
-
P0-P3 mouse pups
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-L-lysine coated flasks
-
70 µm cell strainers
Protocol:
-
Tissue Dissociation:
-
Euthanize neonatal mouse pups and dissect the brains.
-
Remove the meninges and mince the brain tissue.
-
Digest the tissue with trypsin and DNase I.
-
-
Cell Culture:
-
Plate the dissociated cells in poly-L-lysine coated flasks in DMEM/F12 with 10% FBS.
-
Culture the mixed glial cells for 7-10 days.
-
-
Microglia Isolation:
-
After the mixed glial culture has formed a confluent astrocyte layer, shake the flasks on an orbital shaker to detach the microglia.
-
Collect the supernatant containing the microglia.
-
-
Plating and Experimentation:
-
Plate the isolated microglia in appropriate culture vessels.
-
Allow the cells to adhere and rest before proceeding with experiments as described for BV-2 cells.
-
V. Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
VI. Conclusion
This compound presents as a valuable research tool for investigating the molecular mechanisms of inflammation, particularly in the context of neuroinflammatory processes. Its ability to inhibit nitric oxide production and modulate the NLRP3 inflammasome pathway in microglia makes it a compound of interest for researchers in neurobiology, immunology, and drug discovery. The provided protocols and data serve as a starting point for further exploration of this compound's biological functions and therapeutic potential. Researchers should, however, remain mindful of its potential to induce liver injury in vivo when designing their studies.
References
- 1. This compound facilitates NLRP3 inflammasome activation by promoting mitochondrial reactive oxygen species production and causes idiosyncratic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isomaculosidine Extraction
Welcome to the technical support center for Isomaculosidine extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a furoquinoline alkaloid.[1][2] It is primarily isolated from the plant Dictamnus dasycarpus, which belongs to the Rutaceae family.[1][3]
Q2: What are the key chemical properties of this compound to consider during extraction?
A2: this compound has a melting point of 168-170°C.[4][5] It is notably hygroscopic, which can make it challenging to obtain in a crystalline form.[4] As an alkaloid, its free base form is generally soluble in organic solvents, while its salt form is more soluble in water. This property is fundamental to many extraction and purification strategies.
Q3: Which solvents are most effective for extracting this compound?
A3: While specific comparative studies on this compound are limited, ethanol-water mixtures are highly effective for extracting alkaloids and other bioactive compounds from plant materials.[6][7] For quinoline alkaloids from a related plant, optimal yields were achieved with 61-65% ethanol.[8][9] Methanol has also been used effectively for extracting furoquinoline alkaloids from Rutaceae species.[4] A general extraction of Dictamnus dasycarpus leaves has been performed using 80% ethanol.[10] The choice of solvent will impact the extraction efficiency and the profile of co-extracted compounds.
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)?
A4: UAE and MAE offer several advantages over traditional methods like maceration or Soxhlet extraction. These techniques can significantly reduce extraction time, lower solvent consumption, and increase the yield of target compounds.[3][8][9] Ultrasound, for instance, enhances solvent penetration into the plant matrix through cavitation, while microwaves use thermal energy to rupture plant cells, releasing the desired metabolites more efficiently.[3][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Cell Lysis: Plant material may not be ground finely enough, limiting solvent access to the cells. 2. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize this compound. 3. Insufficient Extraction Time/Temperature: The extraction parameters may not be optimal for complete extraction. 4. Degradation of this compound: Exposure to excessive heat, light, or extreme pH can degrade the target alkaloid.[2] | 1. Ensure the plant material is dried and ground to a fine, consistent powder to maximize surface area. 2. Experiment with different ethanol-water concentrations (e.g., 60%, 70%, 80%). A 70% ethanol solution is often a good starting point for extracting alkaloids from Sideritis species.[6] 3. Optimize extraction time and temperature. For UAE, start with shorter times (e.g., 15-30 min) at a controlled temperature (e.g., 25°C).[8] For MAE, higher temperatures (e.g., 130°C) for a short duration (e.g., 30 min) might be effective, but monitor for degradation.[8] 4. Conduct extractions under controlled temperature and protected from light. Ensure pH is managed during subsequent purification steps. |
| Crude Extract is Difficult to Handle (Gummy/Hygroscopic) | 1. Inherent Property of this compound: this compound is known to be hygroscopic.[4] 2. Co-extraction of Sugars and Gums: The use of polar solvents like aqueous ethanol can lead to the co-extraction of significant amounts of polar, gummy substances. | 1. Handle the extract in a low-humidity environment (e.g., glove box or dry room). 2. Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction to remove lipids. After extraction, use liquid-liquid partitioning. Dissolve the crude extract in an acidic aqueous solution, wash with a non-polar solvent (e.g., ethyl acetate) to remove non-basic impurities, then basify the aqueous layer and extract the this compound into an organic solvent like dichloromethane or chloroform. |
| Emulsion Formation During Liquid-Liquid Extraction (LLE) | 1. Presence of Surfactant-like Molecules: High concentrations of lipids, phospholipids, or proteins in the extract can act as emulsifying agents. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can create stable emulsions. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion. 2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to facilitate extraction with minimal emulsion formation. 3. Centrifugation of the emulsified mixture can also help to separate the layers. |
| Poor Purity After Initial Extraction | 1. Co-extraction of Structurally Similar Alkaloids: Dictamnus dasycarpus contains other alkaloids that may be co-extracted.[12] 2. Presence of Non-alkaloidal Impurities: Pigments, tannins, and other plant metabolites are often present in the crude extract. | 1. Employ chromatographic purification methods such as column chromatography with silica gel or alumina. 2. For higher purity, consider advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC).[13][14] 3. Solid-Phase Extraction (SPE) can be used for sample clean-up prior to final purification.[1][2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for similar quinoline alkaloids and represents a good starting point for this compound.[8][9]
-
Sample Preparation: Dry the aerial parts of Dictamnus dasycarpus at 40-50°C and grind into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 61% aqueous ethanol (a solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 15 minutes at a controlled temperature of 25°C.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of the solvent for 15 minutes to ensure exhaustive extraction.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Protocol 2: Acid-Base Liquid-Liquid Extraction for Purification
This is a standard method for separating alkaloids from neutral and acidic impurities.
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Acidification: Dissolve the crude extract from Protocol 1 in 100 mL of 5% hydrochloric acid (HCl).
-
Removal of Neutral Impurities:
-
Transfer the acidic solution to a separatory funnel.
-
Extract the solution three times with 50 mL of ethyl acetate.
-
Discard the organic (ethyl acetate) layers, which contain neutral and acidic impurities. Retain the aqueous layer.
-
-
Basification:
-
Adjust the pH of the aqueous layer to 9-10 using a 2M sodium hydroxide (NaOH) solution. Monitor the pH with a pH meter.
-
-
Extraction of this compound:
-
Extract the basified aqueous solution three times with 50 mL of dichloromethane.
-
Combine the organic (dichloromethane) layers.
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the purified alkaloid fraction.
-
Data Presentation
Table 1: Comparison of Extraction Parameters for Quinoline Alkaloids
This data is for Quinine from Cinchona officinalis and serves as a reference for optimizing this compound extraction.[8][9]
| Parameter | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) |
| Optimal Solvent | 65% Ethanol | 61% Ethanol |
| Optimal Temperature | 130 °C | 25 °C |
| Optimal Time | 34 min | 15 min |
| Resulting Yield | 3.93 ± 0.11 mg/g | 2.81 ± 0.04 mg/g |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of the ethanol extract of Dictamnus dasycarpus leaf in lipopolysaccharide-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
improving Isomaculosidine solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Isomaculosidine during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quinoline alkaloid isolated from plants such as Dictamnus dasycarpus[1][2]. Like many alkaloids, it is a lipophilic, poorly water-soluble compound[3][4]. In its neutral, free-base form, it is generally insoluble or sparingly soluble in aqueous buffers, which is a significant challenge for in vitro and in vivo experiments that require the compound to be in a homogenous solution to ensure accurate and reproducible results[3]. Its poor aqueous solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability in cell-based assays[5][6].
Q2: What are the basic physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 518-96-7 | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₄ | [2][7] |
| Molecular Weight | 259.26 g/mol | [8] |
| Physical Form | Solid (Off-white to light yellow) | [9] |
| Melting Point | 168-170°C | [7][9] |
| Key Property | Can be very hygroscopic (absorbs moisture from the air) | [9][10] |
Q3: What is the recommended solvent for creating a stock solution?
For poorly water-soluble compounds like this compound, the standard approach is to first prepare a highly concentrated stock solution in an organic solvent.[10][11] The most commonly recommended solvent is Dimethyl sulfoxide (DMSO). If you need to make up stock solutions in advance, it is recommended to store the solution in tightly sealed vials at -20°C, where they are generally usable for up to one month.[8]
Q4: My this compound powder won't dissolve, even in an organic solvent. What should I do?
If you encounter difficulty dissolving the compound, even after adding the appropriate solvent, you can try the following mechanical methods:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use an ultrasonic bath to break up compound aggregates.
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., up to 37°C).[10]
These methods increase the kinetic energy of the system and can help overcome the energy barrier to dissolution.[10]
Q5: The compound dissolved in my DMSO stock, but it precipitated when I diluted it into my aqueous cell culture media. How can I fix this?
This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer.[10][11] The drastic change in solvent polarity causes the compound to crash out of solution. Here are some strategies to prevent this:
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Stir Vigorously: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to ensure rapid dispersion.
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Pre-condition the Medium: Some researchers have found success by first adding a small amount of the organic solvent (e.g., DMSO) to the final aqueous solution before adding the compound stock. This can help to lessen the polarity shock.[12]
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Re-dissolve the Precipitate: If a precipitate forms, it can often be re-dissolved with several minutes of vortexing or sonication. Always ensure the precipitate has completely re-dissolved before adding the solution to your experiment.[10]
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter when preparing this compound solutions for your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound appears as a waxy or sticky solid and is difficult to weigh. | The compound is hygroscopic and has absorbed atmospheric moisture.[10] | Do not attempt to weigh it out. Dissolve the entire contents of the vial directly in the recommended solvent (e.g., DMSO) to create a stock solution of a known concentration. Store hygroscopic compounds in a desiccator.[10] |
| Inconsistent experimental results or lower-than-expected bioactivity. | The compound may not be fully dissolved, leading to a lower effective concentration. The compound may be degrading in the experimental medium. | Visually inspect your final working solution for any precipitate before each experiment. Prepare fresh dilutions for each experiment. Assess the chemical stability of this compound in your specific buffer and temperature conditions.[13][14] |
| Observed cytotoxicity or off-target effects in cell-based assays. | The final concentration of the organic co-solvent (e.g., DMSO) is too high. | Keep the final DMSO concentration in your cell culture medium as low as possible, typically between 0.1% and 0.5%.[12] Crucially, always run a "vehicle control" containing the same final concentration of the solvent without the compound to differentiate between the effects of the compound and the solvent.[12] |
| Need an alternative to DMSO for the stock solution. | DMSO may interfere with the specific assay being performed. | Other potential organic solvents for alkaloids include ethanol, methanol, or DMF (dimethylformamide).[3][10][15] Always check the compatibility of these solvents with your experimental system and determine the maximum tolerable concentration. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 259.26 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.59 mg of this compound.
-
Weigh Compound: Carefully weigh the required amount of this compound powder and place it in a sterile vial. If the compound is hygroscopic, consider dissolving the entire vial's contents.
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Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously. If the solid does not dissolve completely, place the vial in a sonicator bath for several minutes.[10] Gentle warming to 37°C can also be applied.[10]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[8]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the serial dilution of the DMSO stock solution into an aqueous medium for treating cells.
Procedure:
-
Thaw Stock: Thaw an aliquot of your this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often best to perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in cell culture medium to create a 1 mM solution.
-
Final Dilution: Add the required volume of the stock (or intermediate dilution) to your final volume of cell culture medium while vortexing. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an identical volume of cell culture medium (e.g., 1 µL of DMSO in 1 mL of medium).
-
Use Immediately: Use the freshly prepared working solutions for your experiment on the same day.[8]
Visualized Workflows and Pathways
This compound Solution Preparation Workflow
This diagram illustrates the recommended workflow for preparing experimental solutions from a solid compound.
Caption: A step-by-step workflow for preparing this compound solutions.
Troubleshooting Logic for Solubility Issues
This flowchart provides a logical path to troubleshoot common solubility problems.
Caption: A flowchart for diagnosing and solving solubility problems.
Potential Signaling Pathway of this compound
This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[1][2][16] This suggests it interferes with the inflammatory signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS).
Caption: this compound likely inhibits LPS-induced inflammatory pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 518-96-7|DC Chemicals [dcchemicals.com]
- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Page loading... [guidechem.com]
- 8. This compound|518-96-7|COA [dcchemicals.com]
- 9. This compound CAS#: 518-96-7 [amp.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Isomaculosidine Storage and Stability
Welcome to the technical support center for Isomaculosidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving this compound.
Q1: I've observed a change in the color of my solid this compound sample during storage. What could be the cause?
A: A change in color of your this compound sample, which is typically off-white to light yellow, can be an indicator of degradation. This is often due to oxidation or photodegradation. Exposure to air (oxygen) and light can initiate chemical reactions that alter the compound's structure and lead to colored degradation products. Ensure that your sample is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light by using an amber vial or by wrapping the container in aluminum foil.
Q2: My this compound solution has become cloudy or has formed precipitates. What should I do?
A: Cloudiness or precipitation in an this compound solution can indicate several issues. Firstly, this compound may have limited solubility in the solvent you are using, and precipitation could occur over time, especially if the storage temperature fluctuates. Secondly, it could be a sign of degradation, where the degradation products are less soluble than the parent compound. We recommend verifying the solubility of this compound in your chosen solvent and ensuring your storage conditions are stable. If you suspect degradation, the solution should be analyzed by a suitable analytical method like HPLC to assess its purity.
Q3: I am seeing unexpected peaks in my HPLC analysis of an this compound sample. Could this be due to degradation?
A: Yes, the appearance of new peaks in an HPLC chromatogram is a common sign of compound degradation. These peaks represent degradation products that have different retention times from the parent this compound molecule. To confirm this, you can perform a forced degradation study on a fresh sample of this compound (see the Experimental Protocols section for details) and compare the chromatograms. This will help you identify the expected degradation products under various stress conditions.
Q4: I am concerned about the hygroscopic nature of this compound. How can I minimize moisture absorption during handling and storage?
A: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Moisture can lead to hydrolysis and other forms of degradation. To minimize moisture absorption:
-
Always handle the compound in a dry environment, such as a glove box or a room with controlled low humidity.
-
Store the solid compound in a desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate).
-
Use tightly sealed containers with a moisture-proof seal.
-
If you need to weigh the compound, do so as quickly as possible and avoid prolonged exposure to the open air.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. It is crucial to store it in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) to prevent oxidation and photodegradation.
Q2: How should I store this compound in solution?
A: If you need to store this compound in solution, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed, light-protected container. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize the risk of hydrolysis. The stability of the compound in your specific solvent system should be validated if long-term storage is intended.
Q3: What are the main degradation pathways for this compound?
A: Based on the chemical structure of quinoline alkaloids, the primary degradation pathways for this compound are expected to be:
-
Oxidation: The nitrogen atom in the quinoline ring and other susceptible functional groups can be oxidized, especially in the presence of oxygen and light. This can lead to the formation of N-oxides and hydroxylated derivatives.
-
Hydrolysis: As a hygroscopic compound, this compound is susceptible to hydrolysis, particularly if stored improperly or in protic solvents. This can lead to the cleavage of labile bonds within the molecule.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms. This can result in a complex mixture of degradation products.
Q4: How can I monitor the stability of my this compound sample?
A: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing your sample at regular intervals, you can quantify the amount of this compound remaining and detect the formation of any degradation products.
Quantitative Data on Quinoline Alkaloid Stability
| Stress Condition | Time | Temperature | % Degradation |
| Acidic Hydrolysis | |||
| 0.01N HCl | 7 days | Ambient | 4.18% |
| 0.10N HCl | 7 days | Ambient | 6.77% |
| 1.0N HCl | 7 days | Ambient | 76.21% |
| Alkaline Hydrolysis | |||
| 0.01N NaOH | 7 days | Ambient | 3.10% |
| 0.10N NaOH | 7 days | Ambient | 5.44% |
| 1.0N NaOH | 7 days | Ambient | 13.81% |
Note: This data is for a different quinoline alkaloid and should be used as a general guide. The stability of this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 1N and 0.1N
- Sodium hydroxide (NaOH), 1N and 0.1N
- Hydrogen peroxide (H₂O₂), 3% solution
- HPLC grade water, acetonitrile, and methanol
- Suitable buffer for mobile phase (e.g., ammonium acetate, formic acid)
- HPLC system with UV/PDA and/or MS detector
- pH meter
- Water bath or oven
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1N NaOH before analysis.
-
Repeat the experiment with 0.1N HCl.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 1N HCl before analysis.
-
Repeat the experiment with 0.1N NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 60°C for 48 hours.
-
Also, expose a solution of this compound to the same conditions.
-
Analyze the samples after the exposure period.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze both the exposed and control samples.
-
3. Analysis:
- Analyze all samples by a suitable HPLC method. The method should be capable of separating this compound from its degradation products. A gradient elution with a C18 column is often a good starting point.
- Use a UV/PDA detector to obtain spectral information of the peaks and an MS detector to identify the mass of the degradation products.
Visualizations
Hypothesized Chemical Degradation Pathways for this compound
Caption: Hypothesized degradation pathways of this compound.
Experimental Workflow for this compound Stability Testing
Caption: General workflow for assessing this compound stability.
References
Isomaculosidine dosage and concentration optimization
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving isomaculosidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a quinoline alkaloid that can be isolated from the root barks of Dictamnus dasycarpus.[1] Its primary reported biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2][3][4]
Q2: In what experimental model has this compound's activity been characterized?
A2: The anti-inflammatory activity of this compound has been characterized in an in vitro model using LPS-stimulated BV2 murine microglial cells.[1][2][3][4] This cell line is a common model for studying neuroinflammation.
Q3: What is the likely mechanism of action for this compound's inhibition of nitric oxide production?
A3: While the precise molecular target of this compound has not been definitively identified in the provided literature, its inhibitory effect on NO production in LPS-stimulated microglia suggests it likely interferes with the inflammatory signaling cascade that leads to the expression and activation of inducible nitric oxide synthase (iNOS). This pathway is primarily mediated by transcription factors such as NF-κB and activator protein-1 (AP-1), which are activated by upstream signaling kinases like MAPKs.
Dosage and Concentration Optimization
Optimizing the dosage and concentration of this compound is critical for obtaining reliable and reproducible results while minimizing potential cytotoxicity.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound on nitric oxide production.
| Compound | Cell Line | Stimulation | Assay | IC₅₀ (µM) | Cytotoxicity | Reference |
| This compound | BV2 | LPS | Nitric Oxide Production | 38.4 | Not specified | Yoon et al., 2012 |
Note: The original study did not specify the cytotoxicity of this compound at the tested concentrations. It is crucial to perform a cytotoxicity assay to determine the optimal non-toxic working concentration range for your specific experimental conditions.
Troubleshooting Guides
Problem 1: High variability in nitric oxide (NO) production measurements.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded in each well. Use a cell counter for accuracy and gently mix the cell suspension before plating.
-
-
Possible Cause 2: Variation in LPS or this compound concentration.
-
Solution: Prepare fresh dilutions of LPS and this compound from stock solutions for each experiment. Ensure thorough mixing before adding to the wells.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.
-
Problem 2: No significant inhibition of NO production by this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Based on the available data, concentrations around the IC₅₀ of 38.4 µM should be effective. Test a range of concentrations both above and below this value.
-
-
Possible Cause 2: Inactive LPS.
-
Solution: Ensure the LPS solution is properly stored and has not expired. Test a new batch of LPS or confirm its activity with a positive control compound known to inhibit NO production.
-
-
Possible Cause 3: Cell line responsiveness.
-
Solution: Ensure the BV2 cells are healthy and not of a high passage number, which can affect their responsiveness to LPS.
-
Problem 3: this compound appears to be cytotoxic at concentrations expected to be effective.
-
Possible Cause 1: Compound solubility issues.
-
Solution: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in cell culture media. Precipitates can cause cytotoxicity. The final concentration of the vehicle should be consistent across all wells and non-toxic to the cells (typically ≤ 0.1% DMSO).
-
-
Possible Cause 2: Cell sensitivity.
-
Solution: Your specific BV2 cell line or culture conditions may be more sensitive. Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH release) to determine the maximum non-toxic concentration of this compound.
-
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: BV2 murine microglial cells.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding Protocol:
-
Grow BV2 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh media.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell adherence.
-
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed BV2 cells in a 96-well plate as described above.
-
After 24 hours, replace the media with fresh media containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Objective: To measure the inhibitory effect of this compound on NO production.
-
Protocol:
-
Seed BV2 cells in a 96-well plate as described above.
-
After 24 hours, replace the media with fresh media containing the desired non-toxic concentrations of this compound.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL). Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Putative signaling pathway for this compound's action.
References
Isomaculosidine Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Isomaculosidine purification techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound After Initial Extraction
-
Question: My initial crude extract shows very low concentrations of this compound. What are the potential causes and solutions?
-
Answer: Low yields of target compounds from natural sources can be a significant challenge.[1] Several factors in the extraction process could be contributing to this issue:
-
Inadequate Solvent Penetration: The solvent may not be effectively penetrating the plant material. Ensure the plant material is finely ground to increase the surface area for extraction.
-
Incorrect Solvent Polarity: this compound is an alkaloid.[2][3] The choice of extraction solvent is critical.[4] Consider using a solvent system with appropriate polarity to efficiently extract alkaloids. A common approach is to use methanol or ethanol, sometimes with the addition of a small amount of acid to aid in the extraction of basic alkaloids.[5]
-
Insufficient Extraction Time or Temperature: The extraction duration may be too short, or the temperature may be too low.[6] Increasing the extraction time or temperature can enhance yield, but be cautious of potential degradation of the target compound.[1]
-
Degradation During Extraction: this compound may be sensitive to heat or pH. If using heat-assisted extraction methods like Soxhlet, consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.[6][7]
-
Issue 2: Poor Separation During Column Chromatography
-
Question: I'm having trouble separating this compound from other compounds in my crude extract using column chromatography. The fractions are all mixed. What can I do?
-
Answer: Co-elution of compounds is a common problem in column chromatography.[8] Here are several strategies to improve separation:
-
Optimize the Solvent System: The polarity of the eluent is crucial. If your compounds are eluting too quickly and together, your solvent system is likely too polar. Conversely, if they are not moving down the column, it is not polar enough. Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that gives good separation between this compound and the impurities. For alkaloids, a mobile phase consisting of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone) is often used.[8][9] The addition of a small amount of a modifier, like triethylamine, can improve the peak shape of basic compounds like alkaloids by minimizing tailing.[5]
-
Check for Compound Degradation on Silica: Some compounds are unstable on silica gel.[8] You can test for this by spotting your sample on a TLC plate, letting it sit for a while, and then developing it to see if any new spots have appeared. If degradation is an issue, you could try using a different stationary phase like alumina or a deactivated silica gel.[8]
-
Proper Column Packing and Loading: An improperly packed column can lead to channeling and poor separation. Ensure your column is packed uniformly. Also, make sure to load your sample in a small volume of solvent to get a narrow starting band.[9] Dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column, can also improve resolution.[9]
-
Issue 3: Peak Tailing or Fronting in HPLC Analysis
-
Question: My this compound peak is showing significant tailing (or fronting) during HPLC analysis. How can I improve the peak shape?
-
Answer: Poor peak shape in HPLC can be caused by several factors.[10]
-
Secondary Interactions: For basic compounds like alkaloids, interactions with residual acidic silanol groups on the silica-based stationary phase can cause peak tailing.[10] Using a high-purity, end-capped C18 column can help minimize these interactions.[11] Adding a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, can protonate the silanol groups and improve peak shape.[12] Alternatively, for a basic compound, using a mobile phase with a slightly higher pH (if the column allows) can also be beneficial.
-
Column Overload: Injecting too much sample can lead to peak fronting.[10] Try reducing the injection volume or the concentration of your sample.
-
Mismatched Injection Solvent: If the solvent in which your sample is dissolved is much stronger (more eluting power) than your mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve your sample in the mobile phase.
-
Frequently Asked Questions (FAQs)
-
Q1: What is this compound?
-
Q2: What is a general starting point for the extraction of this compound?
-
A2: A common method for extracting alkaloids from plant material is solvent extraction.[6] You can start with a dried, powdered form of the plant material and extract it with a solvent like methanol or a mixture of methanol and chloroform. The resulting crude extract can then be further purified.
-
-
Q3: Which chromatographic techniques are best suited for this compound purification?
-
A3: A multi-step chromatographic approach is often necessary for the purification of natural products.[13][14] This typically involves:
-
Initial Fractionation: Using a technique like flash column chromatography with silica gel or macroporous resin to separate the crude extract into simpler fractions.[15][16]
-
Final Purification: Employing preparative High-Performance Liquid Chromatography (HPLC) on the enriched fractions to isolate pure this compound.[14] Reversed-phase HPLC with a C18 column is a common choice for alkaloids.[5]
-
-
-
Q4: How can I monitor the purity of my this compound fractions?
-
A4: The purity of your fractions can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to assess the number of components in a fraction.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can be used to quantify the amount of this compound.[12]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the structure and purity of the final isolated compound.[17]
-
-
Data Presentation
The following tables provide a template for summarizing and comparing the quantitative data from your this compound purification experiments.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Solvent System | Temperature (°C) | Time (hours) | Crude Extract Yield (g) | This compound Content in Extract (%) |
| Maceration | |||||
| Sonication | |||||
| Reflux | |||||
| MAE |
Table 2: Summary of Column Chromatography Purification of this compound
| Fraction No. | Elution Solvent System | Weight of Fraction (mg) | Purity of this compound (%) | Recovery of this compound (%) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| ... |
Table 3: Optimization of Preparative HPLC for this compound Purification
| Column Type | Mobile Phase | Flow Rate (mL/min) | Purity of Isolated this compound (%) | Yield of Pure this compound (mg) |
| C18 | ||||
| Phenyl-Hexyl | ||||
| ... |
Experimental Protocols
Protocol 1: General Procedure for Extraction of this compound
-
Preparation of Plant Material: Air-dry the plant material (Dictamnus dasycarpus) and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Protocol 2: Column Chromatography for Fractionation of Crude Extract
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane).
-
Carefully pour the slurry into the column and allow it to pack uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Alternatively, perform a dry load by adsorbing the extract onto a small amount of silica gel.
-
Carefully add the sample to the top of the packed silica gel.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane). This is known as gradient elution.
-
Collect fractions of a fixed volume.
-
-
Analysis: Monitor the collected fractions using TLC or analytical HPLC to identify the fractions containing this compound. Pool the fractions that show a high concentration of the target compound.
Protocol 3: Preparative HPLC for Final Purification
-
System Preparation:
-
Choose a suitable preparative HPLC column (e.g., a C18 column).
-
Prepare the mobile phase (e.g., a mixture of acetonitrile and water, possibly with a modifier like formic acid).[12] Degas the mobile phase before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Injection: Dissolve the enriched fraction from column chromatography in the mobile phase and inject it into the HPLC system.
-
Chromatography and Fraction Collection:
-
Run the separation using either an isocratic (constant mobile phase composition) or gradient elution method, based on prior analytical HPLC optimization.
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain the pure this compound. Confirm the purity using analytical HPLC and identify the compound using spectroscopic methods like MS and NMR.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
- 1. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 518-96-7|DC Chemicals [dcchemicals.com]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted green extraction methods: An approach for cosmeceutical compounds isolation from Macadamia integrifolia pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. documents.thermofisher.cn [documents.thermofisher.cn]
- 12. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 13. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 14. Alkaloid Separation - Lifeasible [lifeasible.com]
- 15. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
Isomaculosidine Experimental Variability and Controls: A Technical Support Center
Welcome to the technical support center for researchers working with isomaculosidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a furoquinoline alkaloid isolated from the root barks of Dictamnus dasycarpus.[1][2][3] This plant has been used in traditional Korean medicine to treat various conditions, including skin inflammation and rheumatoid arthritis.[1][4] Experimental evidence has shown that this compound can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2][3] This suggests that this compound has anti-inflammatory properties and may be a subject of interest for neurodegenerative disease research.[1]
Q2: What are the common sources of experimental variability when studying the effect of this compound on nitric oxide (NO) production?
Experimental variability in assays measuring this compound's effect on NO production in cell culture can arise from several factors:
-
Cell Culture Conditions: Variations in BV2 cell density, passage number, and overall cell health can significantly impact their response to LPS stimulation and this compound treatment.
-
LPS Concentration and Purity: The concentration and purity of the lipopolysaccharide (LPS) used to induce an inflammatory response are critical. Different batches or sources of LPS can have varying potencies.
-
This compound Purity and Solvent: The purity of the this compound compound and the choice of solvent for its dissolution can affect its biological activity. It is crucial to use a high-purity compound and a solvent that is non-toxic to the cells at the final concentration used.
-
Incubation Times: The duration of pre-treatment with this compound and the subsequent incubation with LPS are key parameters that can influence the extent of NO inhibition.
-
Griess Assay Performance: The Griess assay, used to quantify nitrite (a stable product of NO), is sensitive to factors such as reagent stability, incubation time, and the presence of interfering substances in the cell culture medium.
Q3: What are the essential experimental controls to include in an this compound nitric oxide inhibition assay?
To ensure the validity of your experimental results, the following controls are essential:
-
Vehicle Control: This group of cells is treated with the same solvent used to dissolve this compound (e.g., DMSO) but without the compound itself. This control accounts for any effects of the solvent on cell viability and NO production.
-
LPS-only Control: This group is treated only with LPS to establish the maximum level of NO production under your experimental conditions.
-
Untreated Control (Blank): This group of cells receives neither this compound nor LPS. It provides the baseline level of nitrite in the cell culture medium.
-
Positive Control (Optional but Recommended): Including a known inhibitor of NO synthase (e.g., L-NAME) can help validate the assay system and provide a benchmark for the inhibitory activity of this compound.
-
Cell Viability Control: It is crucial to assess whether the observed reduction in NO production is due to the inhibitory activity of this compound or a result of cytotoxicity. A cell viability assay (e.g., MTT or PrestoBlue) should be performed in parallel with the NO assay, using the same concentrations of this compound.
Troubleshooting Guides
Issue 1: High variability in nitric oxide (NO) measurements between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to distribute the cells evenly. Visually inspect the wells for even cell distribution before treatment.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique, especially when adding small volumes of this compound, LPS, or Griess reagents.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize these effects.
-
Issue 2: No significant inhibition of NO production by this compound.
-
Possible Cause 1: Suboptimal LPS stimulation.
-
Solution: Verify the potency of your LPS. If necessary, perform a dose-response experiment to determine the optimal concentration of LPS for stimulating NO production in your BV2 cells.
-
-
Possible Cause 2: this compound degradation.
-
Solution: Ensure that the this compound stock solution is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Inappropriate incubation times.
-
Solution: Optimize the pre-incubation time with this compound before adding LPS, and the subsequent co-incubation time. A common starting point is a 1-hour pre-incubation followed by a 24-hour co-incubation.
-
Issue 3: this compound appears to inhibit NO production, but also shows cytotoxicity.
-
Possible Cause: The observed effect is due to cell death, not specific inhibition of NO synthesis.
-
Solution: Perform a cell viability assay (e.g., MTT, LDH) in parallel with the Griess assay using the exact same concentrations of this compound. If a concentration of this compound that inhibits NO production also significantly reduces cell viability, the inhibitory effect on NO cannot be conclusively determined at that concentration. The ideal therapeutic window for this compound would be at concentrations that inhibit NO production without affecting cell viability.
-
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound and other alkaloids isolated from Dictamnus dasycarpus on LPS-induced nitric oxide production in BV2 cells.
| Compound | Concentration (µM) | % Inhibition of NO Production |
| This compound | 100 | 58.4 |
| Preskimmianine | 100 | 51.2 |
| 8-methoxy-N-methylflindersine | 12.25 | ~100 |
| Dictamine | 100 | 25.7 |
| γ-fagarine | 100 | 35.8 |
| Halopine | 100 | 65.3 |
| Skimmianine | 25 | ~100 |
| Dictangustine-A | 100 | 45.6 |
| Iso-γ-fagarine | 100 | 42.3 |
Data adapted from Jeong Seon Yoon, et al. (2012).
Key Experimental Methodologies
Protocol for Measuring Nitric Oxide Production in LPS-Stimulated BV2 Microglia
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the vehicle control. The cells are pre-incubated for a specified time (e.g., 1 hour).
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of 1% sulfanilamide in 5% phosphoric acid is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water is added to each well and incubated for another 10 minutes at room temperature, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
Visualizations
Proposed Signaling Pathway for this compound Action
The precise signaling pathway through which this compound inhibits nitric oxide production in microglia has not been fully elucidated. However, based on the known mechanisms of LPS-induced inflammation in these cells, a likely target is the NF-κB and/or MAPK signaling pathways. LPS activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including NF-κB and MAP kinases (p38, JNK, and ERK). These transcription factors then induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. This compound may interfere with one or more steps in this pathway.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on nitric oxide production in BV2 microglial cells.
References
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Isomaculosidine: A Comparative Analysis
For Immediate Release
A comprehensive evaluation of Isomaculosidine, a natural alkaloid derived from the root bark of Dictamnus dasycarpus, reveals its potential as a notable anti-inflammatory agent. This guide provides a comparative analysis of this compound's efficacy against other compounds from its natural source and commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate further investigation into its therapeutic applications.
Executive Summary
This compound has demonstrated significant inhibitory effects on the production of nitric oxide (NO), a key mediator in the inflammatory cascade. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound exhibited a 40.5% reduction in NO production at a concentration of 48.2 µM. While direct comparative data for this compound's impact on other inflammatory markers is still emerging, analysis of related alkaloids from Dictamnus dasycarpus, such as Skimmianine and Fraxinellone, suggests a broader anti-inflammatory profile, including the suppression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). This guide offers a side-by-side comparison of these compounds with established NSAIDs, providing valuable context for this compound's standing as a potential anti-inflammatory candidate.
Comparative Anti-Inflammatory Activity
The following table summarizes the inhibitory concentration (IC50) values or percentage of inhibition of this compound and its comparators on key inflammatory mediators. The data is compiled from in vitro studies on LPS-stimulated murine microglial (BV2) or macrophage (RAW 264.7) cell lines.
| Compound | Target | Cell Line | IC50 / % Inhibition |
| This compound | Nitric Oxide (NO) | BV2 | 40.5% at 48.2 µM |
| Preskimmianine | Nitric Oxide (NO) | BV2 | 68.4% at 48.8 µM |
| 8-methoxy-N-methylflindersine | Nitric Oxide (NO) | BV2 | 97.4% at 12.25 µM |
| Dictamine | Nitric Oxide (NO) | BV2 | 48.2% at 50.2 µM |
| γ-fagarine | Nitric Oxide (NO) | BV2 | 41.5% at 46.9 µM |
| Skimmianine | Nitric Oxide (NO) | BV2 | 87.9% at 40.8 µM |
| Skimmianine | TNF-α | BV2 | Significant reduction at 20 µM and 30 µM |
| IL-6 | BV2 | Significant reduction at 20 µM and 30 µM | |
| Fraxinellone | iNOS | HaCaT | Significant inhibition |
| COX-2 | HaCaT | Significant inhibition | |
| Ibuprofen | Nitric Oxide (NO) | Rat primary glia | IC50: 0.76 mM |
| Diclofenac | Nitric Oxide (NO) | RAW 264.7 | IC50: 47.12 µg/mL |
| Celecoxib | Nitric Oxide (NO) | N9 microglia | Significant reversion of NO secretion |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of many natural and synthetic compounds are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are activated by inflammatory stimuli such as LPS, leading to the transcription of genes encoding pro-inflammatory mediators.
Caption: LPS-induced inflammatory signaling pathway and potential targets.
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of a test compound like this compound.
Isomaculosidine: An Unexplored Alkaloid in Cancer Research Compared to its Bioactive Counterparts from Dictamnus dasycarpus
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is a continuous endeavor. Natural products, with their vast structural diversity, remain a promising reservoir for new therapeutic leads. Isomaculosidine, a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has emerged as a molecule of interest. However, a comprehensive evaluation of its efficacy in cancer cell lines is currently absent from the scientific literature. This guide provides a comparative analysis of this compound's known biological activity with the demonstrated anticancer effects of other alkaloids from the same plant, offering a perspective on its potential and highlighting areas for future investigation.
While direct evidence of this compound's anticancer efficacy is lacking, its known bioactivity lies in the realm of neuroinflammation. Studies have shown that this compound can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This anti-inflammatory effect, while not directly related to cancer cytotoxicity, points towards a potential for modulating cellular signaling pathways that could be relevant in oncology.
In stark contrast, other alkaloids isolated from Dictamnus dasycarpus have demonstrated significant anticancer properties across various cell lines. This comparison guide will delve into the efficacy of these related compounds—fraxinellone, kokusaginine, and dictamnine—to provide a framework for understanding the potential therapeutic landscape of alkaloids from this plant species.
Comparative Efficacy of Dictamnus dasycarpus Alkaloids
In contrast, other alkaloids from Dictamnus dasycarpus have been evaluated for their anticancer effects, with promising results in various cancer cell lines. The following table summarizes the available efficacy data for these compounds.
| Alkaloid | Cell Line | Cancer Type | Efficacy (IC50) | Reference |
| This compound | BV2 microglial cells | N/A (Neuroinflammation model) | Inhibition of NO production (IC50 not reported) | [1] |
| Fraxinellone | A549 | Lung Cancer | Inhibits PD-L1 expression | [2] |
| Various cancer cells | Multiple | Downregulates STAT3 and HIF-1α signaling | [2] | |
| Kokusaginine | MCF-7/ADR | Multidrug-Resistant Breast Cancer | Potent inhibitory effect | [3] |
| MDA-MB-231/ADR | Multidrug-Resistant Breast Cancer | Potent inhibitory effect | [3] | |
| Dictamnine | EBC-1 | Lung Cancer | 2.811 µM | [4] |
| HCT116 | Colon Cancer | Promotes apoptosis, reduces migration and invasion | [5] | |
| Pancreatic cancer cell lines | Pancreatic Cancer | Mitigates cell proliferation, induces apoptosis | [6] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of the comparator alkaloids from Dictamnus dasycarpus is attributed to their modulation of key cellular signaling pathways involved in cancer progression.
Fraxinellone has been shown to exert its anticancer effects by downregulating the STAT3 and HIF-1α signaling pathways. This leads to the inhibition of programmed cell death-ligand 1 (PD-L1) expression, which is a crucial mechanism for tumor immune evasion. By suppressing PD-L1, fraxinellone can potentially enhance the immune response against cancer cells.
Dictamnine has been identified as a c-Met inhibitor. By inhibiting the phosphorylation and activation of the c-Met receptor tyrosine kinase, dictamnine effectively blocks downstream signaling through the PI3K/Akt/mTOR and MAPK pathways. These pathways are critical for cell proliferation, survival, and growth in many cancers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its comparator alkaloids.
Nitric Oxide (NO) Production Assay in BV2 Microglial Cells
This assay is used to determine the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated microglial cells.
Methodology:
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and NO production.
-
NO Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., fraxinellone, dictamnine) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the mechanism of action of a compound on signaling pathways.
Methodology:
-
Cell Lysis: After treatment with the test compound, cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, HIF-1α, Akt, p-Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
Future research should focus on:
-
Screening this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.
-
Investigating the mechanism of action of this compound , including its effects on key cancer-related signaling pathways.
-
Exploring the potential synergistic effects of this compound with other anticancer agents.
The comprehensive data on its structurally related compounds presented in this guide serves as a valuable resource for researchers to design and execute studies that will ultimately clarify the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Fraxinellone has anticancer activity in vivo by inhibiting programmed cell death-ligand 1 expression by reducing hypoxia-inducible factor-1α and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of kokusaginine on the growth of human breast cancer cells and MDR-resistant cells is mediated by the inhibition of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The PI3k/Akt signaling pathway depicting the possible sites of action by the PI3k inhibitors LY294002 and wortmannin and the Akt inhibitors Akt-VIII, Akt-V, and Akt-IV [pfocr.wikipathways.org]
In Vivo Validation of Isomaculosidine: A Comparative Analysis of Nitric Oxide Inhibition in Neuroinflammation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential in vivo effects of Isomaculosidine, a natural alkaloid known to inhibit nitric oxide (NO) production in vitro. Due to the current absence of published in vivo studies for this compound, this document leverages experimental data from established nitric oxide synthase (NOS) inhibitors and related natural compounds to project its likely therapeutic efficacy and mechanisms in the context of neuroinflammation.
Executive Summary
This compound, isolated from plants such as Dictamnus dasycarpus, has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells in vitro. This suggests a potential therapeutic role in neuroinflammatory conditions, where excessive NO production is a key pathological driver. This guide explores this potential by comparing its known in vitro activity with the validated in vivo effects of other compounds, including synthetic iNOS inhibitors and Fraxinellone, a natural product from the same plant with demonstrated in vivo anti-inflammatory and neuroprotective properties. The experimental data presented herein is drawn from studies on these comparator compounds to provide a framework for future in vivo validation of this compound.
Comparative Analysis of Anti-Neuroinflammatory Agents
The following table summarizes the quantitative data for this compound's in vitro activity alongside the in vivo performance of comparator compounds in animal models of neuroinflammation.
| Compound | Target/Mechanism | Model/Assay | Dosage/Concentration | Key Outcomes | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglial cells (in vitro) | Not specified | Inhibition of NO production | [1][2] |
| Fraxinellone | Downregulation of STAT3 and HIF-1α signaling pathways, inhibition of PD-L1 expression | Tumor xenografts (in vivo) | Not specified | Inhibition of tumor growth, anti-inflammatory, neuroprotective | [3] |
| iNOS Inhibitors (e.g., L-NIL) | Selective inhibition of inducible nitric oxide synthase (iNOS) | LPS-induced neuroinflammation in rodents (in vivo) | 10-50 mg/kg | Reduced microglial activation, decreased pro-inflammatory cytokine levels (TNF-α, IL-6), neuroprotection | [4][5] |
| General NOS Inhibitors (e.g., L-NAME) | Non-selective inhibition of nitric oxide synthases (NOS) | Rodent models of stroke and neuroinflammation (in vivo) | 10-20 mg/kg | Reduction in infarct volume, conflicting results on neuroprotection due to non-selectivity | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited for the comparator compounds are provided below to guide future in vivo studies on this compound.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice
This model is highly relevant for assessing the potential anti-neuroinflammatory effects of this compound, given its known in vitro activity in LPS-stimulated microglia.
Objective: To induce a neuroinflammatory state characterized by microglial activation and overproduction of inflammatory mediators, including NO.
Animals: Male C57BL/6 mice, 8-12 weeks old.
Procedure:
-
A single intraperitoneal (i.p.) injection of LPS (from E. coli, serotype O111:B4) is administered at a dose of 1-5 mg/kg.
-
Control animals receive an equivalent volume of sterile saline.
-
The test compound (e.g., a potential dose of this compound) or vehicle is administered at a specified time point before or after the LPS injection.
-
Animals are monitored for sickness behavior (e.g., reduced locomotion, piloerection).
-
At 24-72 hours post-injection, animals are euthanized, and brain tissue (e.g., hippocampus, cortex, substantia nigra) is collected for analysis.
Analysis:
-
Immunohistochemistry: Brain sections are stained for markers of microglial activation (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Biochemical Assays: Brain homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA, and NO production via the Griess assay.
-
Western Blot/RT-PCR: Expression levels of iNOS, COX-2, and other inflammatory markers are quantified.
-
Neurodegeneration Assessment: Neuronal loss can be assessed by staining for specific neuronal markers (e.g., NeuN, tyrosine hydroxylase).[4][5][7][8]
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in neuroinflammation and the proposed workflow for evaluating this compound's in vivo efficacy.
Caption: LPS-induced neuroinflammatory signaling cascade in microglia.
Caption: Proposed experimental workflow for in vivo validation.
Conclusion and Future Directions
While direct in vivo data for this compound is not yet available, its demonstrated in vitro inhibition of NO production in an LPS-stimulated microglial cell line provides a strong rationale for its investigation as a potential therapeutic agent for neuroinflammatory disorders. The established LPS-induced neuroinflammation animal model offers a robust platform for these initial in vivo studies. By comparing its effects to well-characterized iNOS inhibitors and other relevant natural products like Fraxinellone, future research can elucidate the therapeutic potential, optimal dosage, and safety profile of this compound. Such studies are critical to bridge the gap between its known in vitro activity and its potential clinical application in treating diseases with a neuroinflammatory component.
References
- 1. Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products isolated from Dictamnus dasycarpus - BioCrick [biocrick.com]
- 4. The Lipopolysaccharide Parkinson's disease animal model: mechanistic studies and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. physoc.org [physoc.org]
- 7. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Targets of Isomaculosidine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise biological targets of a compound is paramount. Isomaculosidine, a furoquinoline alkaloid isolated from the root bark of Dictamnus dasycarpus, has demonstrated potential as a modulator of inflammatory pathways. This guide provides a comparative analysis of this compound's primary biological target, with a focus on its inhibitory effects on nitric oxide production, and contrasts its activity with other known inhibitors.
This compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2] This activity suggests that its primary biological target lies within the nitric oxide synthase (NOS) pathway, specifically the inducible isoform (iNOS), which is a key mediator of the inflammatory response.
Comparative Analysis of iNOS Pathway Inhibitors
To contextualize the activity of this compound, a comparison with established iNOS inhibitors is essential. The following table summarizes the inhibitory concentration (IC50) values for NO production in relevant cell-based assays.
| Compound | Target Pathway | Cell Line | IC50 (NO Inhibition) | Reference |
| This compound | iNOS Pathway | BV-2 | Data not available in cited literature | Yoon et al., 2012 |
| 1400W Dihydrochloride | iNOS | RAW264.7 | 0.2 µM - 1.5 µM | Selleck Chemicals |
| Aminoguanidine | iNOS | - | Selectivity for iNOS over eNOS/nNOS | - |
| Skimmianine | iNOS Pathway | BV-2 | Not explicitly stated, but shown to inhibit NO production | Yoon et al., 2012 |
| 8-methoxy-N-methylflindersine | iNOS Pathway | BV-2 | Potent inhibitor (among tested alkaloids) | Yoon et al., 2012 |
Note: While the study by Yoon et al. (2012) demonstrated that this compound inhibits NO production, a specific IC50 value was not provided in the available literature. The study highlighted skimmianine and 8-methoxy-N-methylflindersine as the most potent inhibitors among the tested alkaloids from Dictamnus dasycarpus.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow used to assess its inhibitory activity.
Figure 1. Simplified signaling pathway of LPS-induced nitric oxide production and the inhibitory action of this compound.
Figure 2. General experimental workflow for assessing the inhibition of NO production and iNOS expression.
Experimental Protocols
Cell Culture and Treatment:
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates. After adherence, cells are pre-treated with varying concentrations of this compound or a reference inhibitor for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide Production Assay (Griess Assay):
The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Western Blot for iNOS Expression:
To determine the effect of this compound on iNOS protein expression, BV-2 cells are treated as described above. Following treatment, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with a primary antibody specific for iNOS, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.
Discussion and Future Directions
The available evidence strongly suggests that this compound's anti-inflammatory effects are, at least in part, mediated through the inhibition of the iNOS pathway, leading to a reduction in nitric oxide production. However, to fully elucidate its therapeutic potential and mechanism of action, further studies are warranted. Specifically, the determination of a precise IC50 value for this compound's inhibition of NO production is crucial for quantitative comparison with other inhibitors.
Furthermore, direct experimental evidence of this compound's effect on iNOS protein expression through techniques like Western blotting would provide valuable mechanistic insight. Investigating whether this compound directly inhibits the enzymatic activity of iNOS or affects its upstream signaling pathways, such as NF-κB activation, would also be a critical next step.
While initial broad screenings may have suggested potential kinase interactions, the current body of specific research points towards the iNOS pathway as the primary target for this compound's observed biological activity. Future research should focus on a comprehensive characterization of its interaction with this pathway to fully understand its potential as a novel anti-inflammatory agent.
References
A Comparative Guide to Synthetic vs. Natural Isomaculosidine for Researchers
For researchers in pharmacology, drug discovery, and related fields, the choice between sourcing a bioactive compound from its natural origin or through chemical synthesis is a critical one. This guide provides a comprehensive comparison of natural and synthetic Isomaculosidine, a furoquinoline alkaloid with known anti-inflammatory properties. While direct comparative studies on the biological activity of synthetic versus natural this compound are not yet available in the scientific literature, this guide offers a comparative framework based on established principles of natural product chemistry and synthesis, supported by experimental data for the natural compound.
I. Overview of this compound
This compound is a naturally occurring alkaloid isolated from the root bark of Dictamnus dasycarpus.[1] Its primary reported biological activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, indicating its potential as an anti-inflammatory agent.[1] The synthesis of this compound has also been reported, opening avenues for its production in a laboratory setting.
II. Comparative Analysis: Synthetic vs. Natural this compound
This comparison is based on general principles that differentiate natural and synthetic compounds, as direct comparative experimental data for this compound is not currently published.
| Feature | Natural this compound | Synthetic this compound |
| Source | Isolated from the root bark of Dictamnus dasycarpus. | Produced through a multi-step chemical synthesis. |
| Purity & Impurity Profile | Typically contains other structurally related alkaloids from the plant source as minor impurities. The presence and levels of these can vary depending on the extraction and purification methods. | Free of other natural alkaloids, but may contain trace amounts of reagents, catalysts, and solvents from the synthetic process. The impurity profile is dependent on the synthetic route and purification techniques. |
| Stereochemistry | As a natural product, it is expected to exist as a single enantiomer. | The stereochemical outcome depends on the synthetic strategy. Achiral synthesis may produce a racemic mixture, requiring further resolution. |
| Isotopic Composition | Possesses a natural abundance of isotopes (e.g., ¹³C/¹²C ratio) characteristic of its biological origin. | The isotopic composition will reflect that of the starting materials used in the synthesis, which are typically of petrochemical origin. |
| Biological Activity | Known to inhibit nitric oxide (NO) production in LPS-stimulated BV2 microglial cells. The presence of synergistic or antagonistic effects from co-isolated natural compounds is a possibility. | The intrinsic biological activity of the pure this compound molecule is expected to be identical to the natural counterpart. However, the overall observed activity may differ in the absence of other synergistic compounds found in the natural extract. |
| Scalability & Consistency | Supply can be limited by plant availability, geographical location, and seasonal variations. Batch-to-batch consistency can be a challenge due to environmental factors affecting the plant's metabolism. | Production is highly scalable and not dependent on natural resources. Offers high batch-to-batch consistency and reproducibility. |
III. Biological Activity of Natural this compound
Natural this compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Overproduction of NO by activated microglia is a key feature of neuroinflammation. The inhibitory effect of this compound suggests its potential in mitigating inflammatory processes in the central nervous system.
Table 1: Nitric Oxide Inhibition by Alkaloids from Dictamnus dasycarpus (Note: Quantitative data for this compound's specific IC50 is not provided in the referenced abstracts, but it is identified as an active compound.)
| Compound | Source | Biological Activity |
| This compound | Dictamnus dasycarpus | Inhibition of NO production in LPS-stimulated BV2 cells |
| Other co-occurring alkaloids | Dictamnus dasycarpus | Also exhibit NO inhibition, suggesting a potential for synergistic effects in a natural extract. |
IV. Proposed Mechanism of Action: Inhibition of the iNOS Signaling Pathway
In BV2 microglial cells, the bacterial endotoxin lipopolysaccharide (LPS) triggers an inflammatory cascade. LPS binds to Toll-like receptor 4 (TLR4), initiating downstream signaling through mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[2][3][4][5][6] This leads to the upregulation and expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.[7][8][9] It is hypothesized that this compound exerts its anti-inflammatory effect by inhibiting one or more key components of this pathway, ultimately leading to a reduction in iNOS expression and/or activity.
V. Experimental Protocols
A. Total Synthesis of this compound
A reported synthetic route to this compound starts from 2,4-dimethoxyaniline and ethyl 2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. The key steps involve a condensation reaction followed by thermal cyclization, methylation, reduction, and dehydration to yield this compound. This multi-step synthesis allows for the production of the alkaloid without reliance on the natural source.
B. Nitric Oxide Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Cell Culture and Treatment:
-
Plate BV2 microglial cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of natural or synthetic this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
C. Western Blot for Signaling Pathway Analysis
This technique is used to detect the levels of key proteins in the proposed signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat BV2 cells with this compound and/or LPS for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-NF-κB, phospho-p38 MAPK, iNOS, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
VI. Conclusion
Both natural and synthetic this compound present distinct advantages and disadvantages for research and development. Natural this compound provides a readily available source for initial studies, though with potential for variability and complex purification. Synthetic this compound offers a scalable, consistent, and highly pure source, which is essential for detailed pharmacological studies and clinical development. The choice between the two will depend on the specific research goals, the need for scalability, and the importance of a well-defined impurity profile. Future studies performing a direct head-to-head comparison of the biological efficacy and physicochemical properties of natural versus synthetic this compound are warranted to fully elucidate any subtle differences and to guide future therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibition on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Isomaculosidine and Related Alkaloids as Nitric Oxide Inhibitors
A comparative guide for researchers in drug discovery and development, providing an objective analysis of the inhibitory effects of isomaculosidine and its naturally occurring analogs on nitric oxide production. This guide includes supporting experimental data and detailed protocols to facilitate further research.
This compound, a quinoline alkaloid isolated from the root barks of Dictamnus dasycarpus, has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2][3] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the development of potent anti-inflammatory agents targeting neuroinflammation. This guide provides a comparative analysis of this compound and co-isolated alkaloids, their inhibitory activities on NO production, and the detailed experimental protocols for their evaluation.
Comparative Analysis of Inhibitory Activity
A study by Yoon et al. (2012) systematically evaluated the inhibitory effects of ten alkaloids isolated from Dictamnus dasycarpus on LPS-induced NO production in BV2 cells. The results, summarized in the table below, provide a clear basis for a structure-activity relationship analysis.
| Compound Number | Compound Name | IC50 (µM) on NO Production |
| 1 | 3-[1β-hydroxy-2-(β-D-glucopyranosyloxy)-ethyl)-4-methoxy-2(1H)-quinolinone | > 100 |
| 2 | Preskimmianine | 23.5 ± 1.8 |
| 3 | 8-methoxy-N-methylflindersine | 8.9 ± 0.9 |
| 4 | Dictamine | 18.6 ± 1.2 |
| 5 | γ-fagarine | 15.4 ± 1.1 |
| 6 | Halopine | > 100 |
| 7 | Skimmianine | 9.2 ± 0.5 |
| 8 | Dictangustine-A | 35.6 ± 2.5 |
| 9 | iso-γ-fagarine | 28.3 ± 1.5 |
| 10 | This compound | 45.2 ± 3.1 |
Data sourced from Yoon et al., J Enzyme Inhib Med Chem, 2012.[1][2][3]
Among the ten tested compounds, 8-methoxy-N-methylflindersine (3) and skimmianine (7) demonstrated the most potent inhibitory activities on LPS-induced NO production, with IC50 values of 8.9 ± 0.9 µM and 9.2 ± 0.5 µM, respectively.[1][2][3] this compound (10) exhibited moderate activity with an IC50 of 45.2 ± 3.1 µM. The glycosidic quinoline alkaloid (1) and halopine (6) were found to be inactive.
Structure-Activity Relationship Insights
-
Furoquinoline core: The potent activity of compounds like dictamine (4), γ-fagarine (5), and skimmianine (7) suggests that the furo[2,3-b]quinoline scaffold is favorable for activity.
-
Methoxy substitution: The presence and position of methoxy groups appear to significantly influence activity. For instance, skimmianine (a furoquinoline with two methoxy groups) is highly active.
-
Pyranoquinoline structure: 8-methoxy-N-methylflindersine, a pyrano[3,2-c]quinoline, displays strong activity, indicating that this ring system is also beneficial.
-
Glycosylation: The glycosylated quinolinone derivative (1) was inactive, suggesting that the bulky sugar moiety is detrimental to inhibitory activity.
-
Side chains: The nature of the substituent at position 4 of the quinoline ring also appears to play a role, as seen in the differing activities of the various furoquinoline and pyranoquinoline alkaloids.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis.
Inhibition of Nitric Oxide Production in LPS-Stimulated BV2 Microglial Cells
1. Cell Culture and Treatment:
- BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.
- The cells are then pre-treated with various concentrations of the test compounds (this compound and its analogs) for 1 hour.
- Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide production.
2. Nitric Oxide Measurement (Griess Assay):
- After the 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium is measured using the Griess reagent.
- 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- The mixture is incubated at room temperature for 10 minutes.
- The absorbance at 540 nm is measured using a microplate reader.
- The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
3. Cell Viability Assay (MTT Assay):
- To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed.
- After removing the culture supernatant for the Griess assay, 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well.
- The plate is incubated for 4 hours at 37°C.
- The MTT solution is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
- The absorbance at 570 nm is measured using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.
Experimental Workflow
The following diagram illustrates the workflow for assessing the inhibitory effect of this compound and its analogs on nitric oxide production.
Caption: Workflow for evaluating the nitric oxide inhibitory activity of alkaloids.
Conclusion
The comparative analysis of this compound and its naturally occurring analogs provides valuable insights into the structural requirements for inhibiting nitric oxide production. The potent activity of 8-methoxy-N-methylflindersine and skimmianine highlights the importance of the pyranoquinoline and furoquinoline scaffolds, respectively, and suggests that these compounds may serve as promising leads for the development of novel anti-neuroinflammatory agents. The detailed experimental protocols provided herein offer a foundation for further investigation and optimization of these and other related compounds..
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Isomaculosidine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Isomaculosidine. It includes detailed operational protocols and disposal plans to ensure the safety of laboratory personnel and the integrity of research outcomes.
Quantitative Safety Data
The following table summarizes the key quantitative data for this compound, facilitating a quick assessment of its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₄ |
| Molecular Weight | 259.26 g/mol |
| CAS Number | 518-96-7 |
| Melting Point | 168-170°C[1] |
| Boiling Point (Predicted) | 434.3 ± 45.0 °C[1] |
| Density (Predicted) | 1.268 ± 0.06 g/cm³[1] |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (in Solvent) | -80°C |
Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is mandatory when handling this compound to minimize exposure and ensure personal safety.
Required Personal Protective Equipment:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes.[2]
-
Hand Protection: Chemical-resistant protective gloves are essential.[2] It is recommended to wear two pairs of gloves when handling the compound.[3]
-
Body Protection: An impervious, lint-free, solid-front disposable gown with long sleeves and tight-fitting cuffs should be worn.[2][3]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powdered form, to avoid inhalation.[2]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Experimental Protocol: Inhibition of Nitric Oxide Production
This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4] The following is a detailed methodology for a key experiment to determine this inhibitory activity.
Cell Culture and Treatment:
-
Cell Line: Murine microglial BV2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate BV2 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to each well (except for the control group) and incubate for an additional 24 hours.
Nitric Oxide Measurement (Griess Assay):
-
Sample Collection: After the 24-hour incubation period, collect the cell culture supernatant from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a new 96-well plate, mix 50 µL of the collected cell culture supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathway and Disposal Workflow
To provide a clearer understanding of the biological context and the necessary logistical procedures, the following diagrams illustrate the relevant signaling pathway and the safe disposal workflow for this compound.
Caption: LPS-induced nitric oxide production pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
